14-Bromo-1-tetradecanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
14-bromotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXZRJZWAYBBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373759 | |
| Record name | 14-Bromo-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72995-94-9 | |
| Record name | 14-Bromo-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-Bromo-1-tetradecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 14-Bromo-1-tetradecanol for Researchers and Drug Development Professionals
An authoritative guide on the physical, chemical, and practical aspects of 14-Bromo-1-tetradecanol, tailored for its application in advanced scientific research.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this bifunctional molecule in their work. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its synthesis, characterization, and application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
This compound is a long-chain bifunctional organic molecule featuring a primary alcohol at one terminus and a bromoalkane at the other. This structure makes it a valuable building block in organic synthesis, allowing for sequential or orthogonal functionalization.
Identification and General Properties
| Property | Value | Source |
| CAS Number | 72995-94-9 | [1] |
| Molecular Formula | C₁₄H₂₉BrO | |
| Molecular Weight | 293.28 g/mol | |
| IUPAC Name | 14-bromotetradecan-1-ol | [2] |
| Synonyms | 14-Bromotetradecanol | |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage | Sealed in a dry place at room temperature. |
Physicochemical Data
Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following table provides a combination of computed data and estimated values based on the properties of the parent compound, 1-tetradecanol, and general trends for long-chain bromoalkanes.
| Property | Value | Notes |
| Melting Point | Estimated: 40-45 °C | The melting point of 1-tetradecanol is 38 °C. The presence of the terminal bromine atom is expected to slightly increase the melting point due to increased molecular weight and van der Waals forces. |
| Boiling Point | Estimated: >300 °C | The boiling point of 1-tetradecanol is approximately 289 °C. The boiling point of 1-bromotetradecane is around 307-310 °C. Therefore, the boiling point of this compound is expected to be slightly higher than that of 1-tetradecanol. |
| Density | Estimated: ~0.9-1.0 g/mL | The density of 1-tetradecanol is approximately 0.824 g/cm³. The presence of the heavier bromine atom will increase the density. |
| Solubility | Insoluble in water. Soluble in organic solvents like diethyl ether, and slightly soluble in ethanol. | As a long-chain alcohol, it is expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
| XLogP3 | 6.1 | Computed by PubChem. This indicates a high degree of lipophilicity.[2] |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of ω-bromoalkanols involves the monobromination of the corresponding diol. The following is a general protocol adapted for the synthesis of this compound from 1,14-tetradecanediol.
Reaction:
HO-(CH₂)₁₄-OH + HBr → Br-(CH₂)₁₄-OH + H₂O
Materials:
-
1,14-tetradecanediol
-
Aqueous hydrobromic acid (48%)
-
Toluene
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and workup
Procedure:
-
In a microwave-safe reaction vessel, combine 1,14-tetradecanediol, aqueous hydrobromic acid (48%), and toluene. The molar ratio of the diol to HBr should be optimized to favor monobromination.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and time. A study on similar bromoalkanols suggests that reaction times can be significantly reduced with microwave heating.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add water and an organic solvent such as diethyl ether or ethyl acetate for extraction.
-
Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
Select a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., hexanes, or a mixture of hexanes and a slightly more polar solvent like ethyl acetate).
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system. Given the polarity of the molecule, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) would be appropriate.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a triplet at ~3.65 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH), a triplet at ~3.4 ppm for the methylene protons adjacent to the bromine atom (-CH₂Br), and a broad multiplet between 1.2 and 1.6 ppm for the other methylene protons in the chain. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: Expect signals for the carbon attached to the hydroxyl group at ~63 ppm, the carbon attached to the bromine at ~34 ppm, and a series of signals for the other methylene carbons between ~25 and 33 ppm.
-
-
Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations between 2850 and 3000 cm⁻¹. A peak corresponding to the C-Br stretching vibration would be observed in the fingerprint region, typically around 500-600 cm⁻¹.
-
Mass Spectrometry (MS): In the mass spectrum, one would expect to see a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of water from the molecular ion and cleavage of the carbon-carbon bonds.
Applications in Drug Development
This compound is a bifunctional linker, making it a valuable tool in drug discovery, particularly in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The long aliphatic chain of this compound can serve as the linker component, connecting the target protein ligand to the E3 ligase ligand.
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.
In this workflow, one of the functional groups of this compound (e.g., the bromide) reacts with a ligand for the protein of interest. The remaining functional group (the hydroxyl) is then used to attach the E3 ligase ligand, forming the final PROTAC molecule. The flexibility and length of the tetradecyl chain can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two functional groups:
-
Primary Alcohol (-OH): The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.
-
Primary Bromoalkane (-Br): The terminal bromine is a good leaving group in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of nucleophiles at this position, including amines, thiols, azides, and cyanides.
The long aliphatic chain is chemically inert under most conditions. The compound should be stable under normal storage conditions, but care should be taken to avoid strong oxidizing agents and strong bases, which could react with the alcohol and bromoalkane functionalities, respectively.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.
This guide serves as a foundational resource for the understanding and application of this compound. The unique bifunctional nature of this molecule, combined with its long aliphatic chain, makes it a versatile tool for innovative research in organic synthesis and drug development.
References
In-Depth Technical Guide: 14-Bromo-1-tetradecanol (CAS: 72995-94-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Bromo-1-tetradecanol is a long-chain bifunctional organic molecule featuring a terminal hydroxyl group and a terminal bromine atom. This structure makes it a versatile intermediate in organic synthesis, with potential applications in the development of novel therapeutic agents and materials. While detailed experimental studies on this specific compound are limited in publicly accessible literature, this guide consolidates available data and provides a framework for its potential applications based on the reactivity of its functional groups and the biological activities of related long-chain alcohols and haloalkanes.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₄H₂₉BrO.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, dictates its chemical reactivity.[3] The long fourteen-carbon chain imparts significant lipophilicity to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72995-94-9 | [1][2] |
| Molecular Formula | C₁₄H₂₉BrO | [1][2] |
| Molecular Weight | 293.28 g/mol | [1][2] |
| Appearance | White to Yellow Solid | [4] |
| Purity | ≥95% | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles and synthesis of similar compounds. The most direct approach would involve the selective monobromination of 1,14-tetradecanediol.
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
A detailed protocol would need to be developed and optimized. Key considerations would include:
-
Reactant Stoichiometry: Careful control of the brominating agent (e.g., HBr or PBr₃) to favor monosubstitution over the formation of 1,14-dibromotetradecane.
-
Reaction Conditions: Optimization of temperature, reaction time, and solvent to maximize the yield of the desired product.
-
Purification: The final product would likely require purification from unreacted starting material and di-substituted byproducts, for which column chromatography would be a suitable method.
-
Characterization: Confirmation of the structure would be essential using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Potential Applications in Drug Development and Research
The unique structure of this compound makes it an interesting building block for the synthesis of more complex molecules with potential biological activity.
Precursor for Neuronal Growth Stimulators
There is an indication that this compound can be used to synthesize cyclohexenoic long-chain fatty alcohols, which have been investigated as potential neuronal growth stimulators.[5] Long-chain fatty alcohols themselves have been shown to possess neurotrophic activity.
Conceptual Synthesis and Action Pathway:
Caption: Conceptual pathway from this compound to a potential neuronal growth stimulator.
Potential as a Cytochrome P450 Inhibitor
Long-chain haloalkanes are known to interact with cytochrome P450 (CYP) enzymes.[6][7] The metabolism of these compounds by CYPs can lead to the formation of reactive intermediates that may inhibit the enzyme. While no specific studies on this compound have been found, its structure suggests it could be a substrate and potential inhibitor of certain CYP isoforms.
Hypothetical Mechanism of CYP450 Inhibition:
Caption: Hypothetical mechanism of cytochrome P450 inhibition by this compound.
Safety and Handling
Based on GHS classifications for similar compounds, this compound is expected to be a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion and Future Directions
This compound is a commercially available bifunctional molecule with clear potential as a synthetic intermediate. While current literature lacks detailed studies on its specific synthesis and biological activities, its structural features suggest promising avenues for research, particularly in the fields of neuropharmacology and drug metabolism. Future work should focus on developing and publishing a robust synthetic protocol, comprehensive characterization of its physicochemical properties, and in-vitro and in-vivo studies to validate its potential as a precursor for neuronal growth stimulators and as a modulator of cytochrome P450 activity. Such studies would be invaluable to the scientific community and could pave the way for its use in drug discovery and development programs.
References
- 1. This compound | C14H29BrO | CID 2757182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 72995-94-9 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cyclohexenonic Long-Chain Fatty Alcohols as Neuronal Growth Stimulators [mdpi.com]
- 6. Model studies in cytochrome P-450-mediated toxicity of halogenated compounds: radical processes involving iron porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 14-Bromo-1-tetradecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 14-Bromo-1-tetradecanol, a valuable bifunctional molecule for further chemical elaboration in various research and development applications, including its use as a linker in drug-conjugate synthesis or as a precursor for novel surfactants and materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉BrO | PubChem[1] |
| Molecular Weight | 293.28 g/mol | PubChem[1] |
| CAS Number | 72995-94-9 | PubChem[1] |
| Appearance | White waxy solid (Predicted) | General knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as diethyl ether and ethanol; practically insoluble in water. | General knowledge |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the selective monobromination of the corresponding α,ω-diol, 1,14-tetradecanediol. A well-established method involves the reaction of the diol with hydrobromic acid.
Reaction Scheme
Experimental Protocol: Monobromination of 1,14-Tetradecanediol
This protocol is adapted from the general procedure for the monobromination of α,ω-diols.
Materials:
-
1,14-Tetradecanediol (C₁₄H₃₀O₂)
-
Hydrobromic acid (48% aqueous solution)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,14-tetradecanediol (1.0 eq) and toluene.
-
Add hydrobromic acid (48% aq, ~1.2 eq) to the flask.
-
Heat the reaction mixture to reflux and stir vigorously for the time specified in the literature for similar diols, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add water. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
Characterization of this compound
Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the known structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂ -OH |
| ~3.41 | Triplet | 2H | -CH₂ -Br |
| ~1.85 | Quintet | 2H | -CH₂-CH₂ -Br |
| ~1.57 | Quintet | 2H | -CH₂-CH₂ -OH |
| ~1.26 | Multiplet | 20H | -(CH₂ )₁₀- |
¹³C NMR (Predicted):
The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~62.9 | -C H₂-OH |
| ~34.0 | -C H₂-Br |
| ~32.8 | -CH₂-C H₂-Br |
| ~32.5 | -CH₂-C H₂-OH |
| ~29.6 - 29.1 (multiple peaks) | -(C H₂)₈- |
| ~28.7 | -CH₂-CH₂-C H₂-Br |
| ~25.7 | -CH₂-CH₂-C H₂-OH |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1060 | Strong | C-O stretch (primary alcohol) |
| ~645 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a weak or absent molecular ion peak due to the facile loss of water or HBr. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident for fragments containing bromine.
| m/z | Interpretation |
| 292/294 | [M]⁺ (Molecular ion) - likely very weak or absent |
| 274/276 | [M - H₂O]⁺ |
| 213 | [M - Br]⁺ |
| 195/197 | [M - H₂O - Br]⁺ |
Experimental Workflow and Logic
The overall process for the synthesis and characterization of this compound is outlined below.
Conclusion
This technical guide outlines a reliable method for the synthesis of this compound from 1,14-tetradecanediol and provides a detailed, albeit predicted, summary of its key characterization data. The provided experimental protocol and spectroscopic information will be valuable for researchers and scientists working on the synthesis and application of this versatile bifunctional molecule. It is recommended that the predicted spectral data be confirmed by experimental analysis upon synthesis of the compound.
References
14-Bromo-1-tetradecanol molecular structure and weight
An In-Depth Technical Guide on 14-Bromo-1-tetradecanol: Molecular Structure and Properties
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure and properties is fundamental. This guide provides a detailed overview of this compound, a halogenated fatty alcohol.
Molecular and Chemical Properties
This compound is an organic compound characterized by a long 14-carbon aliphatic chain.[1] At one end of this chain (position 1), a hydroxyl (-OH) group is attached, classifying it as an alcohol. At the opposite end (position 14), a bromine (-Br) atom is substituted, making it a halogenated derivative.[1] This unique structure, with its hydrophilic alcohol head and a long hydrophobic carbon tail ending with a bromine atom, imparts specific chemical reactivity and physical properties to the molecule. The presence of the bromine atom significantly influences its chemical behavior.[1]
Quantitative Molecular Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉BrO | PubChem[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 293.28 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |
| IUPAC Name | 14-bromotetradecan-1-ol | PubChem[2] |
| CAS Number | 72995-94-9 | PubChem[2], Santa Cruz Biotechnology[3] |
Molecular Structure Visualization
To illustrate the molecular structure of this compound, a 2D diagram has been generated using the Graphviz (DOT language). This visualization clearly depicts the arrangement of atoms and the key functional groups within the molecule.
Experimental Protocols
While specific experimental protocols for the synthesis or application of this compound are not detailed in the provided search results, its structure suggests it can be utilized as a starting material in various organic synthesis reactions.[1] The terminal hydroxyl group can undergo reactions such as esterification, etherification, or oxidation, while the bromo group is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups.[1]
A general protocol for a substitution reaction at the bromine-bearing carbon could involve reacting this compound with a suitable nucleophile in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized based on the specific nucleophile and desired product.
Similarly, esterification of the hydroxyl group would typically involve reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst. The choice of catalyst and reaction conditions would depend on the reactivity of the starting materials.
It is important to note that due to the presence of bromine, this compound should be handled with care as it could be a skin and eye irritant.[1]
References
Reactivity of the Terminal Bromine in 14-Bromo-1-tetradecanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Bromo-1-tetradecanol is a bifunctional linear organic molecule featuring a long C14 alkyl chain terminated by a primary alcohol at one end and a primary bromine at the other. This structure makes it a valuable building block in organic synthesis, materials science, and particularly in the development of pharmaceutical agents. The presence of two distinct reactive sites—the hydroxyl group and the carbon-bromine bond—allows for selective and sequential chemical modifications. This guide focuses on the reactivity of the terminal bromine atom, a key feature for nucleophilic substitution reactions. Understanding the kinetics, yields, and experimental conditions for the displacement of this bromide is crucial for its effective utilization in constructing complex molecular architectures, such as those found in PROteolysis TArgeting Chimeras (PROTACs) and other therapeutic agents.
Core Reactivity: The SN2 Pathway
The terminal bromine in this compound is situated on a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This mechanism involves a backside attack on the electrophilic carbon atom by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.
Key characteristics of the SN2 reactivity of this compound include:
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center.
-
Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile.
-
Steric Hindrance: As a primary alkyl halide, it exhibits minimal steric hindrance, favoring the SN2 pathway over elimination reactions.
-
Leaving Group Ability: The bromide ion is a good leaving group, facilitating the substitution.
The general scheme for the SN2 reaction at the terminal bromine of this compound is as follows:
R-Br + Nu- → R-Nu + Br-[1]
Where R is the 14-hydroxy-tetradecyl group and Nu- is the nucleophile.
Quantitative Data on Nucleophilic Substitution Reactions
While specific kinetic data for this compound is not extensively published, the reactivity is comparable to other long-chain primary alkyl bromides. The following table summarizes expected outcomes for various nucleophilic substitution reactions based on established principles and data from analogous compounds.
| Nucleophile | Reagent Example | Product Type | Solvent | Typical Conditions | Expected Yield |
| Alkoxide (RO-) | Sodium Phenoxide | Ether | DMF, Acetonitrile | Room Temp. to 80°C | High |
| Amine (RNH2) | Ammonia, Primary/Secondary Amines | Amine | Ethanol, DMF | Heated, Sealed Tube | Moderate to High |
| Azide (N3-) | Sodium Azide | Alkyl Azide | DMF | 70-75°C | High |
| Cyanide (CN-) | Potassium Cyanide | Nitrile | Ethanol | Reflux | Good |
| Thiolate (RS-) | Sodium Thiophenoxide | Thioether | DMF, Ethanol | Room Temp. | High |
Note: Yields are estimates based on analogous reactions and may vary depending on specific substrates and conditions.
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions involving this compound. These protocols are adapted from standard procedures for primary alkyl bromides.
Williamson Ether Synthesis
This reaction is used to form an ether by reacting an alkoxide with the primary alkyl halide.
Materials:
-
This compound
-
Phenol (or other alcohol)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.2 equivalents) in DMF.
-
Add sodium hydroxide or potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the mixture to 60-80°C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Synthesis of 14-Azido-1-tetradecanol
This protocol describes the conversion of the terminal bromide to an azide group.
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
Dimethylformamide (DMF)
-
Potassium Iodide (KI) (catalytic amount)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 70-75°C and stir for 1.5-3 hours, monitoring by TLC.
-
After completion, cool the mixture and add water to quench the reaction and dissolve inorganic salts.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
N-Alkylation of Amines
This procedure outlines the formation of a secondary amine by reacting a primary amine with this compound. Note that overalkylation to form tertiary amines or quaternary ammonium salts is a common side reaction.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Potassium Carbonate (K2CO3) or Triethylamine (Et3N)
-
Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of the primary amine (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Add this compound (1 equivalent) to the mixture.
-
Stir the reaction at room temperature or gentle heating (40-60°C) and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography to separate the desired secondary amine from any overalkylation products.
Visualizing Reactivity and Applications
General SN2 Reaction Pathway
The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu-).
Caption: SN2 reaction mechanism of this compound.
Experimental Workflow for Derivatization
This workflow outlines the general steps for the synthesis and purification of a derivative of this compound.
Caption: General workflow for derivatization of this compound.
Application in PROTAC Synthesis
The terminal bromine of this compound or similar long-chain linkers is crucial for conjugating different parts of a PROTAC molecule.
Caption: Logical relationship in PROTAC synthesis using a bromo-linker.
Conclusion
This compound is a versatile synthetic intermediate whose utility is largely defined by the reactivity of its terminal bromine atom. As a primary alkyl bromide, it readily undergoes SN2 reactions with a wide range of nucleophiles, including alkoxides, amines, azides, cyanides, and thiolates. This reactivity allows for the straightforward introduction of diverse functional groups, making it a valuable tool for the synthesis of complex molecules in fields such as drug discovery and materials science. The provided protocols and diagrams serve as a guide for researchers to effectively harness the synthetic potential of this bifunctional building block.
References
Solubility Profile of 14-Bromo-1-tetradecanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 14-Bromo-1-tetradecanol, a long-chain brominated alcohol utilized in various synthetic and biomedical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on established chemical principles and provides a detailed experimental protocol for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Introduction
This compound (C₁₄H₂₉BrO) is a bifunctional organic molecule featuring a long, nonpolar fourteen-carbon chain, a polar hydroxyl (-OH) group, and a terminal bromine atom. This unique structure imparts a dualistic nature to its solubility, making it a subject of interest in various chemical and pharmaceutical contexts. Understanding its solubility in different organic solvents is critical for its application in organic synthesis, formulation development, and drug delivery systems.
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The long alkyl chain of this compound contributes to its nonpolar character, favoring solubility in nonpolar solvents. Conversely, the presence of the hydroxyl group allows for hydrogen bonding, potentially enabling solubility in more polar, protic solvents. The bromine atom, while contributing to the overall molecular weight and introducing a dipole moment, is not expected to drastically alter the general solubility trends dictated by the long hydrocarbon tail and the alcohol functional group.
Predicted Solubility Profile
General Trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform, Dichloromethane): this compound is expected to exhibit high solubility in nonpolar organic solvents. The van der Waals interactions between the long alkyl chain of the solute and the nonpolar solvent molecules are the primary driving force for dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good to moderate solubility is anticipated in these solvents. While these solvents are polar, they cannot donate hydrogen bonds. The dipole-dipole interactions between the solvent and the polar functionalities of this compound, combined with the dispersion forces, will facilitate dissolution.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility is expected in short-chain alcohols. The ability of the hydroxyl group to form hydrogen bonds with the solvent is counteracted by the large, nonpolar hydrocarbon tail. As the chain length of the alcohol solvent increases, the solubility of this compound is likely to increase due to more favorable van der Waals interactions.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not available in peer-reviewed literature. The following table is provided as a template for researchers to record their experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Chloroform | 25 | Shake-Flask | ||
Researchers are encouraged to populate this table with their own experimentally determined data.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] The following protocol provides a detailed methodology for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow for equilibration. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the amount in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the respective solvent using the determined concentration and the volume of the original filtered solution. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be highly soluble in nonpolar solvents and show decreasing solubility with increasing solvent polarity, particularly in protic solvents. For applications requiring precise solubility values, the provided detailed experimental protocol based on the shake-flask method offers a robust and reliable approach for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in their scientific endeavors.
References
Potential applications of long-chain bifunctional alkanes
An In-Depth Technical Guide to the Potential Applications of Long-Chain Bifunctional Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the diverse applications of long-chain bifunctional alkanes. These versatile molecules, characterized by a long aliphatic chain functionalized at both ends, are pivotal in advancing various scientific fields, from targeted drug delivery to materials science and catalysis. This document details their role as linkers in Proteolysis Targeting Chimeras (PROTACs), their contribution to the properties of polymers, their function in catalysis and surface modification, and the synthetic routes to their preparation.
Long-chain bifunctional alkanes are extensively used as linkers in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins. The alkane chain connects a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1]
The hydrophobic nature of alkane linkers can enhance the cell permeability of PROTACs, a crucial factor for targeting intracellular proteins.[1] However, this hydrophobicity can also lead to poor solubility and non-specific binding. Therefore, optimizing the linker length is a key aspect of PROTAC design to balance these properties and achieve optimal degradation efficacy.[1]
Quantitative Data: Impact of Alkane Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the impact of linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [2] |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | [2] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [2] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [2] |
| ERα | - | Alkyl | 16 | - | >90 | [3] |
| BRD4 | VHL | PEG | 5 | 15 | >98 | [4] |
Signaling Pathway: PROTAC Mechanism of Action
Experimental Protocols
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.[5]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.[5]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.[6]
References
14-Bromo-1-tetradecanol: A Bifunctional Intermediate for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 14-Bromo-1-tetradecanol is a long-chain, bifunctional organic molecule that is emerging as a critical chemical intermediate in the fields of medicinal chemistry and drug delivery. Its unique structure, featuring a terminal hydroxyl group and a bromine atom at the opposite end of a fourteen-carbon backbone, allows for versatile chemical modifications, making it an invaluable tool in the synthesis of complex therapeutic agents and delivery systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in targeted protein degradation and lipid nanoparticle formulations.
Chemical and Physical Properties
This compound is a halogenated fatty alcohol. Its key physical and chemical properties are summarized in the table below, providing essential data for its use in chemical synthesis and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉BrO | [1] |
| Molecular Weight | 293.28 g/mol | [1] |
| IUPAC Name | 14-bromotetradecan-1-ol | [1] |
| CAS Number | 72995-94-9 | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥95% | [3] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [2] |
Synthesis of this compound: Experimental Protocol
Reaction Principle: The selective monobromination of a long-chain diol can be achieved by using a limited amount of a brominating agent, taking advantage of the statistical distribution of the reaction products. A common method involves the use of hydrobromic acid.
Materials:
-
1,14-Tetradecanediol
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,14-tetradecanediol (1 equivalent) in toluene.
-
Addition of Reagents: Add a catalytic amount of concentrated sulfuric acid to the solution. Slowly add hydrobromic acid (1.1 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate this compound.
Expected Yield: The yield for such reactions can vary, but yields in the range of 40-60% for the monobrominated product are typically expected.
Applications as a Chemical Intermediate in Drug Development
The bifunctional nature of this compound makes it a highly valuable linker molecule in the development of sophisticated therapeutics.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The length and composition of the linker are critical for the efficacy of the PROTAC.[3]
This compound, with its 14-carbon chain, can serve as a precursor for long-chain linkers in PROTAC synthesis. The terminal bromine and hydroxyl groups provide orthogonal handles for sequential attachment of the target-binding ligand and the E3 ligase ligand.
Experimental Workflow for PROTAC Synthesis using a this compound-derived Linker:
The synthesis of a PROTAC using a linker derived from this compound would typically involve a multi-step process. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of a PROTAC using a this compound-derived linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves the induced formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
Component of Lipid Nanoparticles (LNPs) for Drug Delivery
Lipid nanoparticles are advanced drug delivery systems used to encapsulate and deliver therapeutics, such as mRNA and small molecule drugs, to target cells.[2][4] A typical LNP formulation consists of four main components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[2][5]
This compound can be chemically modified to create novel ionizable or PEGylated lipids for incorporation into LNPs. The 14-carbon chain provides a hydrophobic tail that can integrate into the lipid bilayer of the nanoparticle. The functional groups allow for the attachment of a hydrophilic head group (for ionizable lipids) or a polyethylene glycol (PEG) chain (for PEGylated lipids).
Logical Relationship in LNP Formulation:
The following diagram illustrates the logical relationship of how a derivative of this compound could be incorporated into a lipid nanoparticle for drug delivery.
Caption: Logical workflow for the use of a this compound derivative in LNP formulation and drug delivery.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant potential in modern drug development. Its bifunctional nature allows for its incorporation as a long-chain linker in targeted protein degraders like PROTACs and as a key component in advanced drug delivery systems such as lipid nanoparticles. As research in these areas continues to expand, the demand for well-defined and functionalized linkers and lipid components is expected to grow, positioning this compound as a valuable building block for the next generation of therapeutics. Further research into the specific applications and optimization of synthesis protocols will undoubtedly unlock its full potential in addressing challenging diseases.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 14-Bromo-1-tetradecanol
An In-depth Technical Guide to the Safety and Handling of 14-Bromo-1-tetradecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 72995-94-9), a long-chain halogenated alcohol utilized in various organic synthesis applications. Adherence to the following precautions is crucial to ensure the safe handling of this chemical in a laboratory setting.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₉BrO | [2] |
| Molecular Weight | 293.28 g/mol | [2] |
| CAS Number | 72995-94-9 | [2] |
| Appearance | Solid | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |
| Purity | ≥95% | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and hazard statements.
Table 2: GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [4] |
| Acute Toxicity, Oral | 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [1] |
Precautionary Statements
The following precautionary statements are recommended when handling this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
-
P319: Get medical help if you feel unwell.[4]
-
P332+P317: If skin irritation occurs: Get medical help.[4]
-
P337+P317: If eye irritation persists: Get medical help.[4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[4]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Experimental Protocols and Handling Procedures
This compound is a versatile bifunctional molecule, possessing both a primary alcohol and a primary alkyl bromide. This structure allows it to be used as a starting material in a variety of organic synthesis reactions, including nucleophilic substitutions and esterifications.[5]
General Handling Precautions
Due to its hazardous nature, this compound should be handled with appropriate safety measures in place.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Example Experimental Protocol: Williamson Ether Synthesis
Reaction:
R-OH + NaH → R-O⁻Na⁺ + H₂ R-O⁻Na⁺ + Br-(CH₂)₁₄-OH → R-O-(CH₂)₁₄-OH + NaBr
Methodology:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of a long-chain alcohol (e.g., 1-tetradecanol) in an anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath and slowly add sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of this compound in the same anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of ethanol, followed by water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual workflows relevant to the handling and use of this compound.
References
Spectroscopic Characterization of 14-Bromo-1-tetradecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the bifunctional molecule 14-Bromo-1-tetradecanol. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous structures, namely 1-tetradecanol and 1-bromotetradecane, to predict and interpret the characteristic spectroscopic features. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | HO-CH ₂- |
| ~3.40 | Triplet | 2H | Br-CH ₂- |
| ~1.85 | Quintet | 2H | Br-CH₂-CH ₂- |
| ~1.56 | Quintet | 2H | HO-CH₂-CH ₂- |
| ~1.25 | Broad Singlet | 20H | -(CH ₂)₁₀- |
| ~1.5 (variable) | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~62.9 | HO-C H₂- |
| ~33.9 | Br-C H₂- |
| ~32.8 | Br-CH₂-C H₂- |
| ~32.7 | HO-CH₂-C H₂- |
| ~29.6 - ~29.3 (multiple peaks) | -(C H₂)₈- |
| ~28.7 | Br-CH₂-CH₂-C H₂- |
| ~28.1 | HO-CH₂-CH₂-C H₂- |
| ~25.7 | -(C H₂)₂- |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Broad, Strong | O-H stretch |
| ~2920 | Strong | C-H stretch (asymmetric) |
| ~2850 | Strong | C-H stretch (symmetric) |
| ~1465 | Medium | C-H bend (scissoring) |
| ~1060 | Medium | C-O stretch |
| ~645 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 292/294 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 274/276 | [M-H₂O]⁺ |
| 213 | [M-Br]⁺ |
| 43, 57, 71, 85... | Alkyl chain fragmentation pattern |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background scan of the empty ATR crystal before the sample scan. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization (Electron Ionization - EI):
-
Ionization Energy: 70 eV
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-500
-
-
Data Analysis: Identify the molecular ion peak, considering the characteristic isotopic pattern of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of Bis(14-hydroxy-tetradecyl) Ether
This application note provides a comprehensive experimental protocol for the synthesis of bis(14-hydroxy-tetradecyl) ether from 14-bromo-1-tetradecanol via the Williamson ether synthesis. This method is broadly applicable in the fields of chemical research and drug development for the preparation of symmetrical and asymmetrical ethers.
Introduction
The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the formation of ethers.[1][2][3] The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This protocol details the synthesis of a symmetrical ether by reacting this compound with a strong base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with another molecule of this compound.
Data Summary
The following table summarizes the key quantitative data for the reactants and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molarity (mol/L) | Quantity |
| This compound | C₁₄H₂₉BrO | 293.28 | - | 1.0 eq |
| Sodium Hydride (NaH) | NaH | 24.00 | - | 1.2 eq |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |
| Bis(14-hydroxy-tetradecyl) ether | C₂₈H₅₈O₃ | 442.76 | - | Theoretical Yield |
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or Nitrogen gas inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with this compound.
-
Solvent Addition: Anhydrous DMF is added to the flask to dissolve the this compound. The solution is stirred at room temperature.
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide. Hydrogen gas evolution will be observed.
-
Ether Synthesis: The reaction mixture is heated to 50-70 °C and stirred for 12-24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to destroy any excess sodium hydride.
-
Extraction: The reaction mixture is transferred to a separatory funnel. The product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure bis(14-hydroxy-tetradecyl) ether.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Dimethylformamide is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All procedures should be carried out in a well-ventilated fume hood.
Experimental Workflow
References
Synthesis of Novel Derivatives from 14-Bromo-1-tetradecanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a variety of functional derivatives from the versatile starting material, 14-Bromo-1-tetradecanol. This bifunctional molecule, featuring a primary bromide and a primary alcohol, serves as a valuable building block for creating novel compounds with applications in drug delivery, materials science, and biochemical probes. The following sections detail the synthetic routes, experimental procedures, and expected outcomes for the preparation of ether, ester, azide, cyanide, and thiol derivatives.
Introduction
This compound is a long-chain aliphatic compound containing two reactive functional groups: a terminal bromo group susceptible to nucleophilic substitution and a terminal hydroxyl group that can undergo reactions such as esterification and etherification. This unique structure allows for selective modification at either end of the C14 chain, enabling the synthesis of a diverse range of derivatives. These derivatives can be utilized as surfactants, drug carriers, or as linkers in bioconjugation chemistry. This guide outlines standardized procedures for the synthesis of key derivatives, complete with quantitative data and workflow visualizations.
Core Synthetic Pathways
The primary synthetic transformations involving this compound are nucleophilic substitution at the carbon bearing the bromine atom and reactions at the hydroxyl group. The choice of reagents and reaction conditions allows for the selective targeting of one functional group while preserving the other. In some cases, protection of the hydroxyl group may be necessary to achieve the desired transformation at the bromide terminus.
A general overview of the synthetic possibilities is illustrated in the diagram below.
Application Notes: Synthesis of Pharmaceutical Intermediates Using 14-Bromo-1-tetradecanol
Introduction
14-Bromo-1-tetradecanol is a bifunctional long-chain haloalcohol that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a primary alcohol at one terminus and a bromine atom at the other, allows for selective chemical modifications, making it a valuable precursor for the synthesis of various pharmaceutical intermediates. This is particularly evident in the preparation of prostaglandin F2α analogues, a class of drugs primarily used to treat glaucoma by reducing intraocular pressure.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for Latanoprost, a widely prescribed anti-glaucoma medication.
Overview of the Synthetic Strategy
The synthesis of Latanoprost and related prostaglandin analogues often relies on a convergent approach, where the core cyclopentane structure (often derived from the Corey lactone) is coupled with the α- and ω-side chains. This compound is an ideal starting material for the synthesis of the ω-side chain. The synthetic strategy involves the preparation of a phosphonate ylide from a 14-carbon precursor, which then undergoes a Horner-Wadsworth-Emmons reaction with a Corey aldehyde derivative to form the characteristic enone structure of the prostaglandin intermediate.
Key Synthetic Transformations
The overall transformation of a 14-carbon precursor derived from this compound into a Latanoprost intermediate involves several key steps, as illustrated in the workflow below.
Caption: Synthetic pathway from this compound to a Latanoprost intermediate.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a Latanoprost intermediate, starting from precursors derivable from this compound.
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Reference |
| 1 | Oxidation of Corey Lactone Diol | Oxalyl chloride, DMSO, Et₃N | Dichloromethane | ~95% | [3] |
| 2 | Horner-Wadsworth-Emmons Reaction | Phosphonate, NaH | Dimethoxyethane (DME) | 70-85% | [6] |
| 3 | Stereoselective Reduction of Enone | L-Selectride® | Tetrahydrofuran (THF) | ~90% (diastereoselective) | [7] |
| 4 | Lactone to Lactol Reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene | ~76% | [7] |
| 5 | Wittig Reaction (α-chain) | Phosphonium ylide | Dimethyl sulfoxide (DMSO) | ~80% | [6] |
| 6 | Esterification | Isopropyl iodide, DBU | Acetone | ~57% | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of the ω-Side-Chain Phosphonate (Precursor to Ylide)
This protocol describes the conversion of a 14-carbon bromide (derivable from this compound) to the corresponding phosphonate required for the Horner-Wadsworth-Emmons reaction.
Materials:
-
1-Bromo-14-tetradecanol derivative (e.g., tosylate or mesylate) (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add the 1-bromo-14-tetradecanol derivative and anhydrous toluene.
-
Add triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene and excess triethyl phosphite under reduced pressure.
-
The crude phosphonate is typically a colorless to pale yellow oil and can be purified by vacuum distillation or column chromatography on silica gel, though it is often used in the next step without further purification.
Protocol 2: Horner-Wadsworth-Emmons Reaction
This protocol details the coupling of the ω-side-chain phosphonate with the Corey aldehyde derivative.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Materials:
-
ω-Side-chain phosphonate (from Protocol 1) (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Corey aldehyde derivative (1.0 eq)
-
Anhydrous Dimethoxyethane (DME)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DME to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the ω-side-chain phosphonate in anhydrous DME.
-
Add the phosphonate solution dropwise to the stirred sodium hydride suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.
-
Cool the ylide solution back to 0 °C.
-
Dissolve the Corey aldehyde derivative in anhydrous DME and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude enone intermediate by column chromatography on silica gel.
Conclusion
This compound is a key starting material for the synthesis of the ω-side chain of important pharmaceutical agents like Latanoprost. The protocols provided herein detail a reliable and scalable route for the synthesis of a key prostaglandin enone intermediate via a Horner-Wadsworth-Emmons reaction. These methods are essential for researchers and professionals in drug development and medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C14H29BrO | CID 2757182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. A General Catalyst Controlled Route to Prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs - Google Patents [patents.google.com]
Application of 14-Bromo-1-tetradecanol in Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Bromo-1-tetradecanol is a bifunctional organic molecule featuring a fourteen-carbon alkyl chain with a terminal hydroxyl (-OH) group at one end and a bromine (-Br) atom at the other. This unique structure makes it a versatile building block for the modification of various surfaces. The hydroxyl group can serve as an anchor to oxide surfaces such as silicon dioxide (SiO₂), glass, and indium tin oxide (ITO), while the terminal bromine provides a reactive site for a wide range of subsequent chemical transformations. This allows for the creation of functionalized surfaces with tailored properties for applications in biosensing, drug delivery, and materials science.
The long alkyl chain promotes the formation of well-ordered and densely packed self-assembled monolayers (SAMs), which provide a uniform and stable platform for further functionalization. The terminal bromine atom can be readily displaced by nucleophiles or used as an initiator for surface-initiated controlled radical polymerizations, enabling the covalent attachment of a diverse array of molecules, including biomolecules, polymers, and nanoparticles.
Key Applications
-
Formation of Bromo-Terminated Self-Assembled Monolayers (SAMs): Creation of well-defined surfaces with a high density of reactive bromine groups.
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): Growth of polymer brushes from the surface to control properties like wettability, biocompatibility, and lubrication.
-
Post-Modification via Nucleophilic Substitution: Covalent immobilization of biomolecules, fluorophores, or other functional moieties.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following tables summarize expected values and data from closely related long-chain ω-bromoalkanols and bromo-terminated SAMs. This information provides a reasonable approximation for the properties of surfaces modified with this compound.
Table 1: Properties of Bromo-Terminated Self-Assembled Monolayers
| Property | Substrate | Analogous Molecule | Value |
| Monolayer Thickness | Silicon Oxide (SiO₂) | Octadecylphosphonic Acid | ~18 Å |
| Water Contact Angle | Silicon Oxide (SiO₂) | Bromo-terminated Silane | 70-80° |
| Surface Energy | Modified Polypropylene | Bromo-functionalized surface | ~40-45 mN/m |
| Bromine Surface Coverage | Si(111) | 4-Bromostyrene | ~50% of surface silicon atoms[1][2] |
Table 2: Characterization Data for Subsequent Surface Modifications
| Modification | Characterization Technique | Expected Outcome |
| Nucleophilic Substitution with Azide | X-ray Photoelectron Spectroscopy (XPS) | Appearance of N1s peak, decrease in Br3d peak intensity. |
| Water Contact Angle | Decrease to 50-60° (more hydrophilic). | |
| SI-ATRP of Methyl Methacrylate | Ellipsometry | Increase in layer thickness proportional to polymerization time. |
| Atomic Force Microscopy (AFM) | Increase in surface roughness. | |
| Water Contact Angle | Decrease to ~65-70°. |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Silicon Oxide Surface
This protocol describes the formation of a bromo-terminated SAM on a silicon wafer or glass slide. The hydroxyl headgroup of this compound will covalently attach to the hydroxylated silicon oxide surface.
Materials:
-
Silicon wafers or glass slides
-
This compound
-
Anhydrous Toluene
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas (high purity)
-
Glassware for cleaning and reaction
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION):
-
Prepare Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon substrates in the Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with ethanol and dry under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried silicon substrates in the solution.
-
Seal the container and leave it at room temperature for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any non-covalently bound molecules.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
To enhance the stability of the monolayer, cure the substrates in an oven at 120°C for 1 hour.
-
-
Characterization:
-
The resulting bromo-terminated surface can be characterized by contact angle goniometry, ellipsometry, XPS, and AFM.
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) from a Bromo-Terminated Surface
This protocol describes the "grafting from" approach to grow polymer brushes from the bromo-terminated SAM. Poly(methyl methacrylate) (PMMA) is used as an example.
Materials:
-
Bromo-terminated substrate (from Protocol 1)
-
Methyl methacrylate (MMA, inhibitor removed)
-
Copper(I) bromide (Cu(I)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., Toluene or Anisole)
-
Syringes and Schlenk line for inert atmosphere techniques
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(I)Br.
-
Add the desired amount of MMA monomer and anhydrous solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
While maintaining the inert atmosphere, add the PMDETA ligand via syringe. The solution should turn colored, indicating the formation of the catalyst complex.
-
-
Surface-Initiated Polymerization:
-
Place the bromo-terminated substrate in a separate, dry Schlenk flask under an inert atmosphere.
-
Using a cannula or syringe, transfer the polymerization solution to the flask containing the substrate.
-
Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time. The thickness of the polymer brush is dependent on the reaction time.
-
-
Termination and Cleaning:
-
To stop the polymerization, open the flask to air and dilute the solution with a suitable solvent like tetrahydrofuran (THF).
-
Remove the substrate and sonicate it in THF to remove any physisorbed polymer.
-
Rinse the substrate with fresh THF, followed by ethanol, and dry under a stream of nitrogen.
-
-
Characterization:
-
The polymer brush-modified surface can be characterized by ellipsometry (to measure thickness), AFM (to observe surface morphology), and contact angle measurements.
-
Protocol 3: Nucleophilic Substitution on a Bromo-Terminated SAM
This protocol provides a general method for further functionalizing the bromo-terminated surface using a nucleophile, for example, sodium azide to introduce an azide group for "click" chemistry.
Materials:
-
Bromo-terminated substrate (from Protocol 1)
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
-
DI water
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reaction Setup:
-
Prepare a 50 mM solution of sodium azide in anhydrous DMF in a clean, dry reaction vessel. Warning: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Place the bromo-terminated substrate in the reaction vessel.
-
-
Substitution Reaction:
-
Seal the vessel and heat the reaction at 60-80°C for 2-12 hours under an inert atmosphere. The reaction time and temperature may need to be optimized for different nucleophiles.
-
-
Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with DMF to remove unreacted reagents.
-
Rinse with ethanol and then DI water.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
The success of the substitution reaction can be confirmed by XPS (disappearance of the Br signal and appearance of a signal corresponding to the nucleophile, e.g., N for azide) and changes in the water contact angle.
-
Conclusion
This compound is a highly adaptable molecule for surface modification, enabling the creation of functional surfaces with a wide range of properties. The protocols provided herein offer a foundation for researchers to develop and tailor surfaces for their specific applications. While direct quantitative data for this specific molecule is emerging, the principles and expected outcomes derived from analogous systems provide a strong framework for successful surface engineering. Careful execution of these protocols and thorough characterization of the resulting surfaces are crucial for achieving reproducible and reliable results in advanced materials and biomedical research.
References
Application Notes and Protocols: 14-Bromo-1-tetradecanol as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Bromo-1-tetradecanol is a long-chain, bifunctional organic molecule featuring a terminal bromine atom and a primary alcohol. Its long fourteen-carbon alkyl chain imparts significant hydrophobicity, making it a valuable linker for specific applications in bioconjugation where modulating the lipophilicity of a biomolecule is desired. The terminal bromine atom serves as a reactive handle for covalent attachment to nucleophilic residues on biomolecules, most commonly the thiol group of cysteine, via an SN2 reaction to form a stable thioether bond. The hydroxyl group on the other end can be used for further modifications or for influencing the overall solubility and properties of the resulting conjugate.
These application notes provide an overview of the potential uses of this compound as a linker in bioconjugation, including detailed protocols for protein modification and surface immobilization. The information presented is based on established principles of bioconjugation with alkyl halides and is intended to serve as a guide for researchers to develop specific applications.
Key Applications
The unique properties of this compound make it suitable for a range of bioconjugation applications:
-
Protein Lipidation and Hydrophobicity Modification: The introduction of the long C14 alkyl chain can significantly increase the hydrophobicity of a protein. This modification can be used to:
-
Antibody-Drug Conjugates (ADCs) with Hydrophobic Payloads: While hydrophilic linkers are often preferred in ADC design to maintain solubility, a hydrophobic linker like this compound could be strategically employed.[6][7] The impact of linker hydrophobicity on ADC efficacy is an area of active research, with potential benefits in specific contexts.[8][9] The long alkyl chain can influence the overall physicochemical properties of the ADC, potentially affecting its aggregation, stability, and interaction with the tumor microenvironment.[8][10]
-
Surface Immobilization for Creating Hydrophobic Surfaces: The long alkyl chain of this compound can be utilized to create self-assembled monolayers (SAMs) on various surfaces. This can be used to:
-
Immobilize biomolecules onto a surface while presenting a hydrophobic interface.
-
Study protein-surface interactions on hydrophobic substrates.
-
Develop biosensors and other diagnostic devices.
-
Data Presentation
The following tables summarize representative quantitative data for bioconjugation reactions involving alkyl halides, providing a baseline for experiments with this compound. Note: This data is illustrative and specific results will vary depending on the biomolecule, reaction conditions, and analytical methods used.
Table 1: Reaction Conditions for Cysteine Alkylation with Alkyl Bromides
| Parameter | Condition | Expected Outcome | Reference |
| pH | 7.5 - 8.5 | Optimal for thiolate anion formation, enhancing nucleophilicity. | General Knowledge |
| Temperature | 4 - 37 °C | Lower temperatures can minimize side reactions and protein degradation. | General Knowledge |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations and temperature. | General Knowledge |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | Excess linker drives the reaction to completion. | General Knowledge |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with a small percentage of organic co-solvent (e.g., DMSO, DMF) | Co-solvent is necessary to solubilize the hydrophobic this compound. | General Knowledge |
Table 2: Characterization of a Hypothetical Protein-14-C14-Linker Conjugate
| Analytical Technique | Parameter Measured | Expected Result for Successful Conjugation |
| SDS-PAGE | Apparent Molecular Weight | Increase in molecular weight corresponding to the mass of the linker. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Mass of the Conjugate | Confirmation of the covalent addition of the linker (mass shift of ~293 Da). |
| Hydrophobic Interaction Chromatography (HIC) | Retention Time | Increased retention time due to the increased hydrophobicity of the conjugate.[11] |
| Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | Retention Time | Increased retention time due to the increased hydrophobicity. |
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Modification with this compound
This protocol describes the general procedure for conjugating this compound to a cysteine residue in a protein.
Materials:
-
Protein containing at least one accessible cysteine residue
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetyl-cysteine
-
Organic Co-solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Desalting column or dialysis membrane for purification
Procedure:
-
Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, it must first be reduced.
-
Dissolve the protein in the Reaction Buffer.
-
Add a 10 to 20-fold molar excess of DTT or TCEP.
-
Incubate at 37°C for 1 hour.
-
Remove the reducing agent using a desalting column equilibrated with degassed Reaction Buffer.
-
-
Preparation of Linker Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
To the reduced protein solution, slowly add the this compound stock solution to achieve a final 20 to 50-fold molar excess of the linker over the protein. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle stirring. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the cysteine residues.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the Quenching Solution (e.g., β-mercaptoethanol) to the reaction mixture to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HIC or RP-HPLC to confirm successful conjugation and assess purity.
-
Protocol 2: Surface Immobilization of a Biomolecule using a this compound-derived Self-Assembled Monolayer (SAM)
This protocol outlines a general strategy for creating a hydrophobic surface on a gold substrate and subsequently immobilizing a biomolecule.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
14-Bromo-1-tetradecanethiol (synthesized from this compound)
-
Ethanol (absolute)
-
Biomolecule with a nucleophilic group (e.g., a protein with an accessible cysteine or lysine residue)
-
Immobilization Buffer: PBS, pH 7.4
Procedure:
-
Synthesis of 14-Bromo-1-tetradecanethiol: This step requires a separate chemical synthesis to convert the hydroxyl group of this compound to a thiol group, which will form a stable bond with the gold surface. This can be achieved through standard organic synthesis methods (e.g., via a tosylate intermediate followed by substitution with a thiolating agent).
-
Preparation of the Gold Substrate:
-
Clean the gold substrate by sonicating in ethanol and then water, followed by drying under a stream of nitrogen.
-
The substrate can be further cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) by trained personnel under appropriate safety precautions.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of 14-Bromo-1-tetradecanethiol in absolute ethanol.
-
Immerse the clean gold substrate in the thiol solution and incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
After incubation, rinse the substrate thoroughly with ethanol and dry under a stream of nitrogen. The surface is now functionalized with terminal bromine atoms.
-
-
Immobilization of the Biomolecule:
-
Prepare a solution of the biomolecule in the Immobilization Buffer at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Apply the biomolecule solution to the bromo-functionalized surface and incubate for 2-12 hours at room temperature or 4°C in a humidified chamber to prevent evaporation. The nucleophilic groups on the biomolecule will react with the terminal bromine atoms on the SAM.
-
-
Washing and Blocking:
-
After incubation, gently wash the surface with Immobilization Buffer to remove any non-covalently bound biomolecules.
-
To block any remaining reactive sites and reduce non-specific binding, the surface can be incubated with a solution of a small molecule containing a nucleophilic group (e.g., ethanolamine or glycine).
-
-
Characterization:
-
The successful immobilization can be confirmed using surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements (which should show an increase in hydrophobicity after SAM formation), and atomic force microscopy (AFM). The presence of the immobilized biomolecule can be detected using techniques like fluorescence microscopy (if the biomolecule is fluorescently labeled) or surface plasmon resonance (SPR).
-
Mandatory Visualizations
Caption: Workflow for Cysteine-Specific Protein Modification.
Caption: Workflow for Surface Immobilization of Biomolecules.
Caption: Conceptual Pathway of Protein Lipidation and Membrane Targeting.
Disclaimer
The protocols and data presented in these application notes are intended as a general guide. Researchers should optimize the reaction conditions, purification methods, and analytical techniques for their specific biomolecule and application. The use of this compound, as with any chemical reagent, requires appropriate safety precautions and handling procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of biologically active lipopeptides as analogs for spirochetal lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Esterification of 14-Bromo-1-tetradecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the esterification of 14-bromo-1-tetradecanol, a long-chain functionalized alcohol, to synthesize its corresponding acetate ester. The protocol employs a classic and efficient method utilizing acetic anhydride and pyridine. This method is widely applicable for the acetylation of primary alcohols and offers high yields under mild conditions. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow. This guide is intended to facilitate the reliable synthesis of 14-bromotetradecyl acetate for applications in organic synthesis, drug development, and materials science.
Introduction
This compound is a valuable bifunctional molecule, featuring a primary alcohol at one end of a fourteen-carbon chain and a bromine atom at the other. This structure makes it an ideal building block in organic synthesis, allowing for selective modification at either functional group. The esterification of the hydroxyl group is a common transformation that can be used to protect the alcohol, modify the molecule's physical properties, or introduce a group for further chemical manipulation. Acetylation, the introduction of an acetyl group, is a fundamental esterification that is often a crucial step in the synthesis of more complex molecules. The resulting 14-bromotetradecyl acetate can serve as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
This application note details a robust and reproducible protocol for the acetylation of this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of 14-bromotetradecyl acetate.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetic Anhydride | 1.5 eq |
| Pyridine | 2.0 eq |
| Dichloromethane (DCM) | Anhydrous |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product Information | |
| Product Name | 14-Bromotetradecyl acetate |
| Yield | >95% (typical) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 4.05 (t, J = 6.7 Hz, 2H), 3.41 (t, J = 6.9 Hz, 2H), 2.05 (s, 3H), 1.85 (p, J = 6.9 Hz, 2H), 1.62 (p, J = 6.8 Hz, 2H), 1.42-1.26 (m, 20H) |
| IR (film) ν | 2925, 2854, 1743, 1240, 1038 cm⁻¹ |
Experimental Protocol
Materials:
-
This compound (≥95%)
-
Acetic Anhydride (≥98%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution in an ice bath. Add pyridine (2.0 eq) dropwise via syringe, followed by the slow, dropwise addition of acetic anhydride (1.5 eq).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., starting with 100:0 and gradually increasing the polarity).
-
-
Characterization:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 14-bromotetradecyl acetate as a colorless oil.
-
Characterize the product by ¹H NMR and IR spectroscopy to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 14-bromotetradecyl acetate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 14-Bromo-1-tetradecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Bromo-1-tetradecanol is a bifunctional long-chain haloalkanol that serves as a versatile building block in organic synthesis. Its structure, featuring a primary hydroxyl group and a terminal bromine atom, allows for selective modification at either end of the fourteen-carbon chain. The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This property is widely exploited for the introduction of various functional groups, leading to the synthesis of diverse molecules with applications in materials science, surfactant chemistry, and importantly, in the development of novel therapeutics and drug delivery systems.
The long lipophilic carbon chain of this compound derivatives can influence the physicochemical properties of molecules, such as solubility, membrane permeability, and pharmacokinetic profiles. For instance, the incorporation of such chains can be a strategy to enhance the delivery of drugs to specific cellular compartments or to improve the stability of drug formulations. This document provides detailed protocols for key nucleophilic substitution reactions on this compound, including Williamson Ether Synthesis, azidation, and reactions with amine and thiol nucleophiles.
General Considerations for Nucleophilic Substitution Reactions
The primary alkyl bromide of this compound favors nucleophilic substitution via an S(_N)2 mechanism. Key factors to consider for successful reactions include the choice of nucleophile, solvent, base (if required), and reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate cations while leaving the nucleophile relatively unencumbered for backside attack on the electrophilic carbon.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for various nucleophilic substitution reactions with this compound. These are starting points and may require optimization for specific applications.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Alkoxide (R-O⁻) | R-OH | NaH, KH, K₂CO₃ | THF, DMF | 0 to 80 | 2 - 12 | 70 - 95 |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | - | DMF, Ethanol/H₂O | 60 - 100 | 12 - 24 | 80 - 95 |
| Amine (R-NH₂) | R-NH₂ | K₂CO₃, Et₃N | DMF, CH₃CN | 25 - 60 | 4 - 24 | 60 - 90 |
| Thiolate (R-S⁻) | R-SH | K₂CO₃, NaH | DMF, Ethanol | 25 - 50 | 2 - 8 | 75 - 90 |
Experimental Protocols
Williamson Ether Synthesis: Synthesis of 14-Alkoxy-1-tetradecanol
This protocol describes the synthesis of an ether by reacting this compound with an alcohol in the presence of a base.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the desired alcohol (1.2 equivalents) in anhydrous THF (10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alcohols, heating the mixture to 50-80 °C may be necessary.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Synthesis of 14-Azido-1-tetradecanol
This protocol details the conversion of the terminal bromide to an azide group, a versatile functional handle for click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Ethanol/Water mixture
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF (10 mL per mmol of substrate).
-
Add sodium azide (1.5 - 3.0 equivalents) to the solution.
-
Heat the reaction mixture to 60-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 14-azido-1-tetradecanol is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography if necessary.
Synthesis of 14-Amino-1-tetradecanol
This protocol describes the reaction of this compound with an amine. Note that primary amines can undergo further alkylation, so controlling stoichiometry is important. Using a large excess of the amine can favor the formation of the primary substitution product.
Materials:
-
This compound
-
Desired primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) and the primary amine (1.2 to 5.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water to quench the reaction.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 14-Thio-1-tetradecanol Derivatives
This protocol outlines the synthesis of a thioether from this compound and a thiol. An alternative two-step procedure via a thiourea intermediate is also common for preparing the terminal thiol.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol) or thiourea
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Direct Thioetherification):
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) and the desired thiol (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for nucleophilic substitution reactions.
Caption: Generalized S(_N)2 reaction mechanism.
Caption: Drug delivery signaling pathway.
Application Notes and Protocols: 14-Bromo-1-tetradecanol in the Formation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 14-Bromo-1-tetradecanol in the formation and functionalization of self-assembled monolayers (SAMs). The terminal bromine atom serves as a versatile chemical handle for subsequent surface modification, enabling applications in biosensing, targeted drug delivery, and fundamental surface science. This document outlines the necessary chemical transformations, detailed experimental protocols for SAM formation and functionalization, and methods for characterization.
Overview and Principle
The formation of a self-assembled monolayer using this compound on a gold substrate first requires the conversion of the terminal alcohol group to a thiol (sulfhydryl) group. The resulting 14-bromo-1-tetradecanethiol can then spontaneously form a dense, ordered monolayer on a gold surface via a strong gold-thiolate bond. The exposed bromo-termini of the SAM create a reactive surface that can be further modified through various chemical reactions, most notably nucleophilic substitution and "click" chemistry. This allows for the covalent attachment of a wide range of molecules, including biomolecules like proteins and DNA.
dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Figure 1: Workflow for the formation and functionalization of a SAM from this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data for the characterization of bromo-terminated SAMs and their functionalized derivatives. Note that specific values can vary depending on the exact experimental conditions.
| Parameter | Value | Technique | Reference |
| Ellipsometric Thickness | |||
| 14-Bromo-1-tetradecanethiol SAM on Gold | ~18-22 Å | Spectroscopic Ellipsometry | [1][2] |
| After conversion to Azide-terminated SAM | Slight increase (~1-2 Å) | Spectroscopic Ellipsometry | [3] |
| After immobilization of a protein (~5 nm diameter) | Significant increase (~50-60 Å) | Spectroscopic Ellipsometry | [2][3] |
| Advancing Contact Angle | |||
| 14-Bromo-1-tetradecanethiol SAM (with Water) | ~70-80° | Contact Angle Goniometry | [4][5] |
| 14-Bromo-1-tetradecanethiol SAM (with Hexadecane) | ~20-30° | Contact Angle Goniometry | [4][5] |
| Azide-terminated SAM (with Water) | ~65-75° | Contact Angle Goniometry | [2] |
| After protein immobilization | Varies (typically more hydrophilic) | Contact Angle Goniometry | [6] |
| XPS Elemental Analysis (Atomic %) | |||
| 14-Bromo-1-tetradecanethiol SAM | C: ~70-80%, S: ~2-5%, Br: ~2-5%, Au: ~10-20% | X-ray Photoelectron Spectroscopy | [4][7] |
| After conversion to Azide-terminated SAM | Disappearance of Br peak, appearance of N peak (~5-10%) | X-ray Photoelectron Spectroscopy | [7] |
Experimental Protocols
Caution: Always handle chemicals with appropriate personal protective equipment in a well-ventilated fume hood. Piranha solution is extremely corrosive and must be handled with extreme care.
Protocol 1: Synthesis of 14-Bromo-1-tetradecanethiol from this compound
This protocol describes a two-step process involving mesylation of the alcohol followed by substitution with a thiolating agent.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Potassium thioacetate (KSAc)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Mesylation of this compound
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise with stirring.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the mesylate.
Step 2: Thiolation
-
Dissolve the crude mesylate from the previous step in ethanol.
-
Add potassium thioacetate (2 eq) and heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and add an aqueous solution of HCl (e.g., 6M) to hydrolyze the thioacetate.
-
Stir at room temperature for 12 hours.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield 14-bromo-1-tetradecanethiol.
dot graph { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Figure 2: Synthesis of 14-bromo-1-tetradecanethiol.
Protocol 2: Formation of a Bromo-Terminated SAM on Gold
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer with a Ti or Cr adhesion layer)
-
14-Bromo-1-tetradecanethiol
-
200 proof ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes.[8]
-
Rinse copiously with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 14-bromo-1-tetradecanethiol in ethanol.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.[9]
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.[9]
-
Remove the substrate, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry with nitrogen.[8]
-
Protocol 3: Surface Functionalization - Conversion of Bromo- to Azide-Terminated SAM
Materials:
-
Bromo-terminated SAM on gold substrate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Prepare a 50 mM solution of sodium azide in anhydrous DMF.[1]
-
Immerse the bromo-terminated SAM substrate in the sodium azide solution.
-
Heat the reaction at 60-70°C for 2-4 hours under an inert atmosphere.[1]
-
Remove the substrate and rinse thoroughly with DMF, followed by ethanol and DI water.
-
Dry under a stream of nitrogen.
Protocol 4: Immobilization of Biomolecules via Click Chemistry
This protocol describes the immobilization of an alkyne-modified biomolecule (e.g., DNA or peptide) onto the azide-terminated SAM.
Materials:
-
Azide-terminated SAM on gold substrate
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).[10]
-
Prepare a solution of the alkyne-modified biomolecule in PBS.
-
In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.[10]
-
Immerse the azide-terminated SAM in the biomolecule solution.
-
Add the Cu(I)/THPTA complex to the solution.
-
Initiate the reaction by adding the sodium ascorbate solution.[10]
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Rinse the substrate thoroughly with PBS and DI water.
-
Dry under a gentle stream of nitrogen.
dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Figure 3: Experimental workflow for biomolecule immobilization.
Protocol 5: Direct Immobilization of Amine-Modified DNA on Bromo-Terminated SAM
This protocol provides an alternative to the click chemistry approach for attaching amine-modified oligonucleotides.
Materials:
-
Bromo-terminated SAM on gold substrate
-
Amine-modified oligonucleotide
-
High pH buffer (e.g., 0.1 M sodium carbonate buffer, pH 10-11)
-
DI water
Procedure:
-
Dissolve the amine-modified oligonucleotide in the high pH buffer to a final concentration of 10-50 µM. The high pH deprotonates the amine group, increasing its nucleophilicity.
-
Immerse the bromo-terminated SAM substrate in the oligonucleotide solution.
-
Incubate at a slightly elevated temperature (e.g., 37-50°C) for 4-12 hours to facilitate the nucleophilic substitution reaction.
-
Rinse the substrate extensively with DI water to remove non-covalently bound oligonucleotides.
-
Dry the substrate under a gentle stream of nitrogen.
Stability and Storage of SAMs
-
Atmospheric Exposure: Alkanethiol SAMs on gold can be susceptible to oxidation and degradation upon prolonged exposure to ambient laboratory air, which can contain ozone and other oxidants.[11][12][13]
-
Thermal Stability: Bromo-terminated alkanethiol SAMs are generally stable up to approximately 100-120°C. Higher temperatures can lead to desorption and decomposition of the monolayer.[14]
-
Storage: For short-term storage, keep the SAM-coated substrates in a clean, dry environment, such as a desiccator. For long-term storage, it is recommended to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[9]
These application notes and protocols provide a framework for the successful formation and functionalization of self-assembled monolayers derived from this compound. The versatility of the terminal bromo-group opens up a wide range of possibilities for surface engineering in various scientific and technological fields.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Bromo Eugenol Derivatives with Molecular Bromine | Putri | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Grafting Polymers onto Surfaces using 14-Bromo-1-tetradecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface modification of substrates through the grafting of polymer brushes initiated by 14-Bromo-1-tetradecanol. This long-chain initiator enables the formation of a self-assembled monolayer (SAM) on hydroxyl-bearing surfaces, such as silicon wafers, glass, and other metal oxides, creating a platform for surface-initiated atom transfer radical polymerization (SI-ATRP). The resulting polymer brushes can be tailored to control surface properties like wettability, biocompatibility, and protein adhesion, which are critical in various applications, including biosensors, drug delivery systems, and medical implants.
Overview of the Grafting Process
The "grafting from" approach using this compound involves a two-step process:
-
Initiator Immobilization: A self-assembled monolayer of this compound is formed on the substrate. The hydroxyl group of the initiator reacts with the surface hydroxyl groups of the substrate, creating a covalent bond. The long alkyl chain promotes the formation of a well-ordered monolayer.
-
Surface-Initiated Polymerization: The bromine end of the immobilized initiator is then used to initiate the polymerization of a desired monomer, leading to the growth of polymer chains directly from the surface. This method allows for the formation of dense and well-controlled polymer brushes.
A schematic of the overall workflow is presented below:
Experimental Protocols
Materials
-
Substrate: Silicon wafers with a native oxide layer are a common choice.
-
This compound (Initiator)
-
Anhydrous Toluene (Solvent for SAM formation)
-
Monomer (e.g., 2-hydroxyethyl methacrylate (HEMA), N-isopropylacrylamide (NIPAM), methyl methacrylate (MMA))
-
Copper(I) bromide (Cu(I)Br) (Catalyst)
-
2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anhydrous solvent for polymerization (e.g., methanol/water mixture, toluene)
-
Reagents for substrate cleaning (e.g., sulfuric acid, hydrogen peroxide for Piranha solution)
Protocol 1: Immobilization of this compound on Silicon Wafer
This protocol details the formation of a self-assembled monolayer of the initiator on a silicon substrate.
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Clean the wafers by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
For a more rigorous cleaning to generate hydroxyl groups, treat the wafers with Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the initiator solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. The long incubation time allows for the formation of a well-ordered monolayer.
-
After incubation, remove the wafers and rinse them thoroughly with toluene to remove any physisorbed initiator molecules.
-
Dry the initiator-functionalized wafers under a stream of nitrogen.
-
Protocol 2: Surface-Initiated ATRP of a Polymer (e.g., Poly(2-hydroxyethyl methacrylate) - PHEMA)
This protocol describes the "grafting from" polymerization of HEMA from the initiator-modified surface.
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, add the desired amount of HEMA monomer, the ligand (e.g., bpy or PMDETA), and the solvent (e.g., a 1:1 v/v mixture of methanol and deionized water). A typical molar ratio of monomer:catalyst:ligand is 100:1:2.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.
-
-
Initiation of Polymerization:
-
In a separate Schlenk flask, add the catalyst, Cu(I)Br.
-
Place the initiator-functionalized silicon wafer into this flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Using a degassed syringe, transfer the deoxygenated monomer/ligand solution to the flask containing the wafer and catalyst.
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-90 °C).
-
-
Polymerization and Termination:
-
Allow the polymerization to proceed for the desired length of time. The polymerization time will directly influence the thickness of the polymer brush.
-
To terminate the polymerization, remove the flask from the oil bath and expose the solution to air. The oxidation of the copper catalyst will quench the reaction.
-
Remove the polymer-grafted wafer and wash it extensively with a good solvent for the polymer (e.g., water and then ethanol for PHEMA) to remove any non-covalently bound polymer.
-
Dry the polymer brush-coated wafer under a stream of nitrogen.
-
Data Presentation: Quantitative Analysis
The following tables provide representative data for polymer brushes grown from long-chain alkyl bromide initiators, analogous to this compound. This data can be used as a guideline for expected outcomes.
Table 1: Effect of Polymerization Time on Polymer Brush Thickness and Contact Angle for PHEMA
| Polymerization Time (hours) | Dry Brush Thickness (nm) | Water Contact Angle (°) |
| 1 | 5.2 ± 0.4 | 55 ± 2 |
| 2 | 9.8 ± 0.6 | 48 ± 3 |
| 4 | 18.5 ± 1.1 | 42 ± 2 |
| 8 | 35.1 ± 1.5 | 35 ± 3 |
| 16 | 62.3 ± 2.3 | 28 ± 2 |
Data is representative and may vary based on specific reaction conditions.
Table 2: Properties of Different Polymer Brushes Grown from a Long-Chain Alkyl Bromide Initiator
| Polymer | Monomer | Polymerization Time (hours) | Dry Brush Thickness (nm) | Water Contact Angle (°) |
| PHEMA | 2-hydroxyethyl methacrylate | 8 | 35.1 ± 1.5 | 35 ± 3 |
| PNIPAM | N-isopropylacrylamide | 6 | 42.7 ± 1.8 | 65 ± 4 (at 25°C) |
| PMMA | Methyl methacrylate | 12 | 55.9 ± 2.1 | 72 ± 3 |
Grafting density is a critical parameter that influences the properties of the polymer brush. It can be estimated from the dry brush thickness and the molecular weight of the polymer chains (often determined from free polymer in solution initiated by a sacrificial initiator).
Visualization of the Logical Relationships
The logical flow of the experimental procedure can be visualized as follows:
Applications in Drug Development
The ability to precisely control surface properties using polymer brushes grafted via this compound initiation opens up numerous possibilities in drug development:
-
Non-fouling Surfaces: Grafting of hydrophilic polymers like PHEMA can create surfaces that resist protein adsorption and cell adhesion, which is crucial for implantable medical devices and biosensors to prevent biofouling.
-
Controlled Drug Release: Thermo-responsive polymers like PNIPAM can be used to create surfaces that change their conformation in response to temperature, enabling the controlled release of drugs.
-
Targeted Drug Delivery: The ends of the polymer chains can be further functionalized with targeting ligands to create surfaces that specifically interact with certain cell types.
-
Biocompatible Coatings: Polymer brushes can be used to create biocompatible coatings on various materials, improving their performance and longevity in biological environments.
These detailed protocols and application notes provide a solid foundation for researchers and scientists to utilize this compound for the creation of advanced polymer brush surfaces for a wide range of applications, particularly in the field of drug development.
Application Notes and Protocols: Synthesis of Novel Surfactants from 14-Bromo-1-tetradecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of three novel surfactants derived from 14-bromo-1-tetradecanol: a quaternary ammonium surfactant, a pyridinium surfactant, and a cleavable ester-containing surfactant. This document also includes a summary of their key physicochemical properties and potential applications in drug delivery and antimicrobial research.
Introduction
Surfactants are amphiphilic molecules that play a crucial role in various scientific and industrial applications, including drug delivery, formulation, and antimicrobial agent development. The unique properties of surfactants, such as their ability to self-assemble into micelles and reduce surface tension, make them valuable excipients for enhancing the solubility and bioavailability of poorly water-soluble drugs. Furthermore, cationic surfactants, such as those with quaternary ammonium and pyridinium head groups, often exhibit inherent antimicrobial properties.
This document outlines the synthesis and characterization of novel surfactants based on a C14 alkyl chain derived from this compound. The hydroxyl functionality of the starting material allows for further derivatization, such as the introduction of an ester linkage to create cleavable surfactants. These pH-sensitive surfactants are of particular interest for triggered drug release in specific microenvironments, such as cancerous tissues or intracellular compartments.
Synthesis of Novel Surfactants
Synthesis of 14-Hydroxy-N,N,N-trimethyltetradecan-1-aminium Bromide (QAS-14-OH)
This protocol describes the synthesis of a novel quaternary ammonium surfactant with a hydroxyl group at the terminus of the alkyl chain.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Reagent Addition: Add an excess of trimethylamine (3.0 eq), either as a solution in ethanol or bubbled directly into the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. Wash the crude product with a non-polar solvent like diethyl ether to remove any unreacted starting material. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Synthesis of 1-(14-Hydroxytetradecyl)pyridinium Bromide (PS-14-OH)
This protocol details the synthesis of a novel pyridinium surfactant.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Reagent Addition: Add pyridine (1.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The formation of a precipitate indicates product formation.
-
Work-up and Purification: Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with diethyl ether to remove unreacted starting materials. The product can be purified by recrystallization from ethanol.[1]
Synthesis of a Novel Cleavable Ester-Containing Surfactant
This protocol describes the synthesis of a pH-sensitive surfactant with an ester linkage, designed for triggered release applications. The synthesis involves two steps: esterification of this compound with an amino acid, followed by quaternization.
Experimental Protocol:
Step 1: Esterification of this compound with N-Boc-glycine
-
Reaction Setup: Dissolve N-Boc-glycine (1.1 eq), this compound (1.0 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up and Purification: Filter off the DCU and wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Quaternization and Boc Deprotection
-
Quaternization: Dissolve the purified ester from Step 1 in acetonitrile and add an excess of trimethylamine. Heat the mixture in a sealed tube at 80°C for 24 hours.
-
Boc Deprotection: After cooling, remove the solvent and excess trimethylamine. Dissolve the residue in a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Final Product Isolation: Evaporate the solvent to obtain the final cleavable surfactant as its hydrochloride salt.
Physicochemical Properties
The performance of a surfactant is determined by its physicochemical properties, primarily its ability to reduce surface tension and its critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.
Table 1: Physicochemical Properties of C14 Surfactants
| Surfactant Type | Specific Compound | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |
| Quaternary Ammonium | Tetradecyltrimethylammonium Bromide (TTAB) | 3.6 | ~36 | [2] |
| C14 Quaternary Ammonium Leucine Surfactant | ~1.0 | ~40 | [3] | |
| Double-Chain C14 Quaternary Ammonium Surfactant | - | 30.9 | [3] | |
| Pyridinium | N-Tetradecylpyridinium Bromide | 2.8 - 3.2 | ~38 | [4][5] |
| Cleavable (Ester-based) | Data not available for a direct C14 analogue | Expected to be in the low mM range | Expected to be in the range of 30-40 |
Note: The properties of the novel surfactants synthesized from this compound are expected to be in a similar range to these values. Experimental determination is required for precise values.
Applications in Drug Development
The novel surfactants described herein have potential applications in several areas of drug development:
-
Solubilization of Poorly Soluble Drugs: The formation of micelles above the CMC allows for the encapsulation of hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.
-
Enhanced Drug Delivery: Surfactants can improve drug absorption by increasing membrane permeability. The hydroxyl group on the synthesized surfactants offers a site for further functionalization, such as conjugation to targeting ligands for site-specific drug delivery.
-
Stimuli-Responsive Drug Release: The cleavable ester-containing surfactant is designed to be stable at physiological pH (7.4) but hydrolyze in acidic environments (e.g., pH 5-6), such as those found in tumor tissues or endosomes. This pH-triggered cleavage would lead to the release of the encapsulated drug at the target site, potentially reducing off-target toxicity.
-
Antimicrobial Formulations: Cationic surfactants, including quaternary ammonium and pyridinium compounds, are known to possess antimicrobial activity.[6] The synthesized surfactants could be explored as active ingredients or excipients in antimicrobial formulations.
Visualizations
Synthesis Workflows
Caption: Synthesis workflows for novel surfactants.
Antimicrobial Mechanism of Cationic Surfactants
References
- 1. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 14-Bromo-1-tetradecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 14-Bromo-1-tetradecanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most common and direct method for synthesizing this compound is through the selective monobromination of the corresponding diol, 1,14-tetradecanediol. This is typically achieved using a brominating agent in an acidic medium. An alternative, though more lengthy, approach involves the use of a protecting group for one of the hydroxyl functions, followed by bromination and subsequent deprotection.
Q2: I am getting a very low yield of the desired this compound. What are the likely reasons?
Low yields are often attributed to a lack of selectivity in the bromination reaction, leading to the formation of significant side products. The primary culprits are:
-
Formation of 1,14-Dibromotetradecane: The hydroxyl group of the desired product can undergo a second bromination.
-
Unreacted 1,14-Tetradecanediol: The reaction may not have gone to completion.
-
Formation of ethers: Intermolecular etherification between two molecules of the starting diol or the product can occur under acidic conditions.
Q3: How can I improve the selectivity of the monobromination of 1,14-tetradecanediol?
Several strategies can be employed to favor the formation of the monobrominated product:
-
Control of Stoichiometry: Use a slight excess of the diol relative to the brominating agent to statistically favor monobromination.
-
Two-Phase Reaction System: Employing a biphasic system, such as aqueous hydrobromic acid (HBr) with a non-polar organic solvent like toluene, can enhance selectivity. It is suggested that the bromoalkanol product may form reverse micelles, shielding the hydroxyl group from further reaction.
-
Avoid Azeotropic Water Removal: Contrary to some older procedures for similar reactions, studies have shown that azeotropic removal of water can decrease selectivity in the monobromination of diols.
-
Reaction Temperature and Time: Careful optimization of reaction temperature and time is crucial. Lower temperatures may favor monobromination, but will also slow down the reaction rate. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
Q4: My main impurity is the dibrominated product. How can I separate it from my desired this compound?
Separation can be challenging due to the similar non-polar nature of the two compounds. However, their polarity difference, owing to the hydroxyl group in the desired product, can be exploited:
-
Column Chromatography: This is the most effective method. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), should provide good separation.
-
Solvent Extraction: A preliminary separation can sometimes be achieved by liquid-liquid extraction, though this is generally less effective than chromatography.
Q5: Should I consider using a protecting group strategy?
If optimizing the direct bromination proves difficult, a protecting group strategy is a reliable alternative. This involves:
-
Monoprotection of 1,14-tetradecanediol: One of the hydroxyl groups is selectively protected, for example, as a silyl ether (e.g., TBDMS) or an acetal (e.g., THP).
-
Bromination: The remaining free hydroxyl group is then converted to a bromide.
-
Deprotection: The protecting group is removed to yield this compound.
While this approach involves more steps, it often provides a cleaner product and higher overall yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Formation of 1,14-dibromotetradecane | - Adjust stoichiometry to use a slight excess of 1,14-tetradecanediol.- Employ a two-phase reaction system (e.g., aq. HBr/toluene).- Avoid azeotropic removal of water. |
| Unreacted starting material | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC.- Ensure efficient stirring in a two-phase system. | |
| Formation of ether byproducts | - Use milder acidic conditions if possible.- Consider a protecting group strategy to avoid intermolecular reactions. | |
| Difficult Purification | Co-elution of product and byproduct | - Optimize the solvent system for column chromatography; a shallow gradient can improve separation.- Consider derivatizing a small sample to a more polar compound to confirm the identity of the spots/peaks. |
| Reaction not starting | Inactive reagents | - Use fresh, high-purity 1,14-tetradecanediol.- Check the concentration and purity of the hydrobromic acid. |
Experimental Protocols
Protocol 1: Selective Monobromination in a Two-Phase System
This protocol is based on methods developed for the selective monobromination of α,ω-diols.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,14-tetradecanediol (1.0 eq) and toluene (e.g., 5 mL per gram of diol).
-
Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) (1.2-1.5 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC or GC.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., gradient elution with hexane/ethyl acetate).
Protocol 2: Synthesis via a Silyl Ether Protecting Group
-
Monoprotection: Dissolve 1,14-tetradecanediol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as imidazole or triethylamine (1.1 eq). Cool the mixture in an ice bath and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Work up by washing with water and brine, then purify by column chromatography to isolate the monoprotected diol.
-
Bromination: The monoprotected diol can be brominated using standard methods, for example, with phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
-
Deprotection: Dissolve the brominated, protected compound in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF-Py). Monitor the deprotection by TLC. Once complete, work up and purify by column chromatography to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathways for this compound.
Technical Support Center: Optimizing Coupling Reactions of 14-Bromo-1-tetradecanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing coupling reactions involving 14-Bromo-1-tetradecanol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for a long-chain alkyl bromide like this compound?
A1: Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] For a saturated alkyl bromide, the most relevant reactions include:
-
Suzuki-Miyaura Coupling: Couples the alkyl bromide with an organoboron reagent (boronic acid or ester). This method is widely used due to its excellent functional group tolerance and the low toxicity of boron reagents.[2]
-
Sonogashira Coupling: Reacts the alkyl bromide with a terminal alkyne to form internal alkynes. This reaction is a powerful tool for generating aryl alkynes, a common moiety in pharmaceuticals.[3][4]
-
Heck Coupling: Forms a bond between the alkyl bromide and an alkene. While more common with unsaturated halides, recent advances have enabled the use of alkyl halides.[5][6]
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the alkyl bromide with an amine.
Q2: Is it necessary to protect the hydroxyl group of this compound before the coupling reaction?
A2: Not always. Palladium catalysts are known for their high tolerance of various functional groups, which often avoids the need for protecting groups. However, the necessity of protection depends on the specific reaction conditions:
-
Base Sensitivity: Strong bases (e.g., alkoxides) can deprotonate the alcohol, potentially leading to side reactions or interference with the catalyst.
-
Reagent Compatibility: The coupling partner or other additives might react with a free hydroxyl group. If protection is needed, silyl ethers (like TBDMS) or benzyl ethers are common choices for alcohols as they are stable under many coupling conditions and can be removed selectively.[7][8] An orthogonal protecting group strategy allows for the selective removal of one group without affecting others.[9][10]
Q3: How do I choose the optimal catalyst and ligand for my reaction?
A3: Catalyst and ligand selection is crucial and often requires screening.
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[11] Modern precatalysts like XPhos Pd G3 are often more stable and efficient.[12] Pd(II) sources must first be reduced in-situ to the active Pd(0) species.[11][13]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For alkyl bromides, which can be challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or cataCXium® A) are often effective as they can accelerate the oxidative addition step.[5][12][14]
Q4: What is the role of the base, and which one should I use?
A4: The base plays a critical role, primarily in the transmetalation step of reactions like the Suzuki coupling.[11][14] The choice is often empirical and substrate-dependent.
-
Common Bases: A range of bases are used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[15][16]
-
Base Strength: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[12][14]
-
Solubility and Form: The base should be finely powdered to ensure maximum surface area and reactivity.[17] In some cases, particularly with K₃PO₄, a small amount of water is required for the reaction to proceed efficiently.[17]
Q5: How does the choice of solvent affect the reaction outcome?
A5: The solvent must solubilize the reagents and catalyst, and its polarity can influence the reaction pathway.
-
Common Solvents: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used.[11][18]
-
Aqueous Mixtures: For Suzuki reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is common, as it helps to dissolve the inorganic base and facilitates the reaction.[18][19]
-
Degassing: It is critical to use degassed solvents. Dissolved oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and cause undesirable side reactions like the homocoupling of boronic acids.[11][12][20]
Section 2: Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction shows low to no conversion. What are the first steps to troubleshoot?
A: When a coupling reaction fails, a systematic check of the core components is necessary. Start by assessing the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Some Pd(II) precatalysts require in-situ reduction.[12] If the catalyst is old or has been improperly stored, it may be deactivated. Try a fresh batch or a different precatalyst.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote side reactions.[11][12] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere.[12][21]
-
Reagent Quality: Verify the purity and stability of your starting materials. Alkylboronic acids, for instance, can be unstable and undergo protodeboronation.[17][20] Consider using more stable alternatives like MIDA boronates or trifluoroborate salts.[11][17]
-
Base and Solvent: The choice of base and solvent is critical. If conversion is low, screen a different combination. A stronger base or a different solvent system may be required.[12][14][18]
Problem: Catalyst Decomposition
Q: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A: The formation of a black precipitate is typically palladium black, resulting from the decomposition of the active Pd(0) catalyst.[17][21] This deactivates the catalyst and stops the reaction.
-
Causes: This is often caused by an unstable ligand-palladium complex, the presence of oxygen, or excessively high temperatures.
-
Solutions:
-
Use more robust, sterically hindered ligands (e.g., Buchwald-type biarylphosphine ligands) that form more stable complexes with palladium.[12]
-
Ensure the reaction is rigorously free of oxygen.[12]
-
Lower the reaction temperature, although this may require a longer reaction time or a more active catalyst system.[3]
-
Problem: Side Reactions
Q: I am observing significant amounts of homocoupling product. How can I minimize this?
A: Homocoupling (e.g., coupling of two boronic acid molecules in a Suzuki reaction) is a common side reaction.
-
Causes: This is often promoted by the presence of oxygen or if a Pd(II) source is used without efficient reduction to Pd(0).[11] The Pd(II) species can catalyze the homocoupling.
-
Solutions:
Q: My starting material is consumed, but I'm not getting the desired product. What could be happening?
A: If the starting this compound is consumed without forming the desired product, competing side reactions are likely occurring.
-
Protodebromination/Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.
-
Protodeboronation: In a Suzuki coupling, the boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially under harsh conditions or with prolonged reaction times.[18][20]
-
Solutions:
Problem: Poor Reproducibility
Q: I achieved a high yield once but cannot reproduce the result. What are the likely causes?
A: Poor reproducibility in cross-coupling reactions is a common issue, often stemming from subtle variations in reaction setup and reagents.[22]
-
Moisture and Air: Inconsistent exclusion of air and moisture can drastically affect catalyst lifetime and reaction outcome. Ensure your inert atmosphere technique is consistent.
-
Reagent Quality: The purity of reagents can vary between batches. The quality of the base (e.g., being finely powdered and anhydrous) and the stability of the boronic acid are critical.[17][22]
-
Stirring Rate: For biphasic reactions (e.g., using an aqueous base), the stirring rate must be high enough to ensure proper mixing and maximize the interaction between the phases.[20]
-
Solvent Degassing: The efficiency of solvent degassing can vary. Standardize your degassing procedure to ensure consistency.[22]
Section 3: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[12]
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)[12]
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)[12]
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)[12]
-
Oven-dried reaction vessel with a magnetic stir bar and septum
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add this compound, the arylboronic acid, and the finely powdered base.[12]
-
Inert Atmosphere: Seal the vessel with the septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes (or perform 3 vacuum/backfill cycles).[12]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[12]
-
Solvent Addition: Add the degassed solvent system via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir vigorously.[12][23]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography.[12]
General Protocol for Copper-Free Sonogashira Coupling
This protocol outlines a general procedure for the copper-free coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA), used as solvent or co-solvent)
-
Co-solvent (e.g., degassed THF or DMF)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Setup: To the Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Solvent/Base Addition: Add the degassed co-solvent (if any) and the amine base via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 50–80 °C). The reaction may also proceed at room temperature for activated substrates.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture. If an amine was used as the solvent, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Section 4: Data Presentation
Table 1: Example Screening of Reaction Conditions for a Suzuki-Miyaura Coupling
The following table illustrates a hypothetical optimization study for the coupling of this compound with phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 35 |
| 2 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (3) | Dioxane | 100 | 88 |
| 4 | XPhos Pd G3 (1) | - | K₃PO₄ (3) | 2-MeTHF | 80 | 92 |
| 5 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF | 70 | 75 |
Note: Data is illustrative and intended to show representative trends in reaction optimization.
Table 2: Summary of Common Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low/No Yield | Inactive catalyst; Oxygen contamination; Poor reagent quality. | Use fresh catalyst; Ensure rigorous degassing and inert atmosphere; Verify purity of starting materials. |
| Catalyst Decomposition | Unstable Pd-ligand complex; High temperature; Oxygen. | Use bulky, electron-rich ligands; Lower reaction temperature; Improve degassing. |
| Homocoupling | Oxygen contamination; Inefficient reduction of Pd(II) precatalyst. | Rigorously degas all components; Use a Pd(0) source or a more efficient precatalyst. |
| Dehalogenation | Inappropriate base; High temperature. | Screen milder bases; Reduce reaction temperature. |
| Poor Reproducibility | Inconsistent inert atmosphere; Variable reagent quality; Inefficient mixing. | Standardize inerting/degassing procedures; Use finely powdered base; Ensure vigorous stirring. |
Section 5: Visualizations
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. jmcct.com [jmcct.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. media.neliti.com [media.neliti.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 14-Bromo-1-tetradecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 14-bromo-1-tetradecanol from common reaction byproducts. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
The impurities largely depend on the synthetic route.
-
From 1,14-Tetradecanediol: The primary byproducts are unreacted starting material (1,14-tetradecanediol) and the double substitution product (1,14-dibromotetradecane).
-
From 1-Tetradecanol: Common impurities include unreacted 1-tetradecanol and potentially symmetrical ethers formed as a side product.[1]
Q2: How can I monitor the progress of the purification?
Thin-layer chromatography (TTC) is an effective technique for monitoring the purification process. A common solvent system for TLC analysis of long-chain alcohols and their brominated derivatives is a mixture of ethyl acetate and hexane.[2][3] The polarity of the compounds, and thus their retention factor (Rf), will differ, allowing for visualization of the separation.
Q3: Is this compound stable to standard purification techniques?
This compound is generally stable to common purification techniques such as column chromatography, distillation (under vacuum), and recrystallization. However, prolonged exposure to high temperatures during distillation should be avoided to prevent decomposition.
Troubleshooting Guides
Column Chromatography
Problem: The separation of this compound from a non-polar impurity (e.g., 1,14-dibromotetradecane) is poor.
-
Possible Cause: The eluent system is not optimized.
-
Solution: Employ a gradient elution. Start with a non-polar solvent like hexane and gradually increase the polarity by introducing a more polar solvent such as ethyl acetate. This will allow the non-polar impurity to elute first, followed by the more polar this compound.
Problem: this compound streaks or does not move from the baseline on the TLC plate, even with a high concentration of ethyl acetate.
-
Possible Cause: The compound is too polar for the selected solvent system.
-
Solution: Consider adding a small percentage of a more polar solvent, like methanol, to the eluent. For particularly stubborn cases, a different stationary phase, such as alumina, may be effective.
Problem: Low recovery of this compound from the column.
-
Possible Cause: The compound is highly polar and is being strongly retained by the silica gel.
-
Solution: After eluting the main fractions, flush the column with a highly polar solvent system (e.g., 10% methanol in ethyl acetate) to recover any remaining product.
Distillation
Problem: The compound appears to be decomposing at its atmospheric boiling point.
-
Possible Cause: this compound has a high boiling point and is susceptible to thermal degradation.
Problem: "Bumping" or uneven boiling occurs during distillation.
-
Possible Cause: Lack of boiling chips or inefficient stirring in the distillation flask.
-
Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before starting the distillation to ensure smooth boiling.
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The cooling process is too rapid, or the chosen solvent is not ideal.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, try a different solvent or a solvent mixture. For long-chain alkanes, solvent systems like hexane/acetone or hexane/tetrahydrofuran can be effective.[5]
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, or nucleation has not been initiated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Polarity | Expected TLC Rf (Ethyl Acetate/Hexane 1:4) |
| 1,14-Dibromotetradecane | 356.17 | Low | High (e.g., >0.8) |
| 1-Tetradecanol | 214.39 | High | Low (e.g., <0.3) |
| 1,14-Tetradecanediol | 230.39 | Very High | Very Low (e.g., <0.1) |
| This compound | 293.28 | Medium-High | Intermediate (e.g., 0.3-0.5) |
Note: Rf values are estimates and can vary based on specific TLC plate and chamber conditions.
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) to elute highly non-polar impurities. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a stir bar into the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point range under the applied vacuum.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Hexane or a mixture of hexane and a slightly more polar solvent could be a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
Common side reactions in the synthesis of 14-Bromo-1-tetradecanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 14-Bromo-1-tetradecanol and its subsequent derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Synthesis of this compound
The primary route to synthesizing this compound involves the selective monobromination of the symmetrical precursor, 1,14-tetradecanediol. The main challenge in this synthesis is achieving high selectivity for the mono-substituted product while minimizing the formation of the di-substituted byproduct.
Troubleshooting Guide: Monobromination of 1,14-Tetradecanediol
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and significant recovery of starting material (1,14-tetradecanediol). | 1. Insufficient amount of HBr. 2. Reaction time is too short. 3. Inefficient heating or mixing. | 1. Increase the molar equivalents of HBr relative to the diol. A slight excess is often necessary. 2. Extend the reaction time. Monitor the reaction progress using TLC or GC analysis. 3. Ensure the reaction mixture is heated to the appropriate temperature (reflux) and stirred vigorously to ensure proper mixing of the biphasic system. |
| High yield of 1,14-dibromotetradecane side product. | 1. Azeotropic removal of water during the reaction. 2. High concentration of HBr. 3. Use of a solvent that favors the second bromination. | 1. Avoid using a Dean-Stark trap or other methods to remove water. The presence of water is crucial for selectivity. 2. Use a moderate excess of HBr. A large excess will drive the reaction towards the dibrominated product. 3. Toluene is a recommended solvent for achieving high selectivity for the monobrominated product. |
| Formation of an unknown, high-molecular-weight byproduct, especially during workup. | Intermolecular etherification of the product or starting material under basic conditions. | Avoid strongly basic conditions during workup if possible. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly at a low temperature. |
Experimental Protocol: Selective Monobromination of 1,14-Tetradecanediol
This protocol is adapted from methodologies focused on the selective monobromination of α,ω-diols.
Reagents:
-
1,14-Tetradecanediol
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,14-tetradecanediol and toluene.
-
Add 48% aqueous HBr to the mixture.
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate pure this compound.
Logical Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis of this compound and troubleshooting common issues.
Section 2: Synthesis of this compound Derivatives
Once this compound is synthesized, its bifunctional nature allows for a variety of subsequent reactions. However, the presence of both a hydroxyl and a bromo group can lead to competing side reactions.
Troubleshooting Guide: Derivatization Reactions
| Reaction Type | Observed Issue | Potential Cause | Recommended Solution |
| Williamson Ether Synthesis | Formation of a significant amount of a non-polar byproduct with a mass corresponding to C14H28O. | Intramolecular Cyclization: The alkoxide formed from this compound attacks the bromine-bearing carbon on the same molecule, forming tetradecahydro-2H-oxacyclopentadecine. | 1. Use a less hindered, more reactive alkylating agent to favor the intermolecular reaction. 2. Add the deprotonated this compound slowly to a solution of the alkylating agent to maintain a low concentration of the alkoxide. 3. Consider using milder basic conditions if possible. |
| Esterification (e.g., with an acyl chloride) | Low yield of the desired ester. | The reaction may be sluggish, or side reactions involving the bromide may occur under harsh conditions. | 1. Use a non-nucleophilic base like pyridine or triethylamine as an acid scavenger. 2. Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. 3. Ensure all reagents are anhydrous. |
| General Reactions | Presence of unreacted this compound. | Incomplete reaction due to stoichiometry, reaction time, or temperature. | 1. Ensure a slight excess of the derivatizing agent is used. 2. Monitor the reaction by TLC or GC and extend the reaction time if necessary. 3. If the reaction is known to be slow, a moderate increase in temperature may be required. |
Experimental Protocol: Example Derivative Synthesis (Williamson Ether Synthesis)
Reagents:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Methyl Iodide)
-
Saturated Ammonium Chloride solution
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and suspend the NaH in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the NaH suspension to 0 °C.
-
Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add the alkyl halide (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway of Competing Reactions in Ether Synthesis
Caption: Competing intermolecular and intramolecular pathways in the Williamson ether synthesis of this compound derivatives.
Section 3: Frequently Asked Questions (FAQs)
Q1: My monobromination of 1,14-tetradecanediol is giving me a nearly 1:2:1 mixture of diol:bromo-alcohol:dibromide. How can I improve the selectivity?
A1: A statistical distribution of products often suggests that the reactivities of the hydroxyl groups in the starting diol and the bromo-alcohol product are too similar under your current reaction conditions. The key to improving selectivity is to ensure the reaction is run in a biphasic system (e.g., toluene and aqueous HBr) without azeotropic removal of water. The presence of water helps to create a scenario where the bromo-alcohol is less reactive towards further bromination than the starting diol.
Q2: I am attempting to make a derivative under basic conditions and I keep forming a cyclic ether. How can I prevent this?
A2: The formation of a cyclic ether via an intramolecular Williamson ether synthesis is a common side reaction.[1][2] To favor the desired intermolecular reaction, you should use reaction conditions that promote the reaction between two different molecules. This can be achieved by keeping the concentration of the this compound alkoxide low while ensuring the concentration of your electrophile (alkylating agent) is relatively high. A practical way to do this is to slowly add the solution of the pre-formed alkoxide to a solution of the electrophile.
Q3: Can I use a protecting group strategy to avoid these side reactions?
A3: Yes, a protecting group strategy is a viable, albeit longer, approach. You could protect the hydroxyl group of this compound with a suitable protecting group (e.g., a silyl ether) before performing reactions at the bromide end. Alternatively, you could start with a mono-protected 1,14-tetradecanediol, convert the free hydroxyl to a bromide, and then deprotect the other end to reveal the hydroxyl group for further derivatization. This adds steps to the synthesis but can provide a much cleaner outcome.
Q4: What is the best way to purify this compound from the reaction mixture?
A4: Column chromatography on silica gel is the most effective method for separating this compound from the unreacted starting diol and the 1,14-dibromotetradecane byproduct. A solvent system with a gradient of ethyl acetate in hexane is typically effective. The dibromide, being the least polar, will elute first, followed by the desired product, and finally the more polar starting diol.
Q5: Are there any specific safety precautions I should take when working with hydrobromic acid?
A5: Hydrobromic acid is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be prepared to neutralize any spills with a suitable agent like sodium bicarbonate.
References
How to improve the solubility of 14-Bromo-1-tetradecanol in reaction media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 14-Bromo-1-tetradecanol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a long-chain fatty alcohol with a terminal bromine atom.[1][2] Its structure is dominated by a long (C14) nonpolar hydrocarbon tail. Consequently, it is generally soluble in nonpolar to moderately polar organic solvents and has very low solubility in highly polar solvents like water. The principle of "like dissolves like" is key; solvents with similar polarity to the long alkyl chain will be most effective.
Q2: In which common organic solvents is this compound likely to be soluble?
Q3: Why is this compound poorly soluble in my reaction mixture?
A3: Poor solubility is likely due to a mismatch in polarity between this compound and your solvent system. If your reaction medium is highly polar (e.g., water, methanol) or if the reaction temperature is too low, the compound may not dissolve sufficiently. As a solid at room temperature, it requires energy to break its crystal lattice structure, which is facilitated by favorable interactions with the solvent.[5]
Q4: Can I heat the mixture to improve solubility?
A4: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid. However, you must consider the thermal stability of this compound and other reactants in your mixture, as well as the boiling point of your chosen solvent. Always heat gently and monitor for any signs of degradation.
Q5: What is a co-solvent, and can it help?
A5: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to modify its properties and enhance the solubility of a solute.[6] Using a co-solvent system is a very effective strategy. For instance, if your reaction requires a moderately polar environment but this compound is not fully soluble, adding a less polar co-solvent can significantly improve its concentration in the solution.[7]
Troubleshooting Guide: Improving Solubility
If you are encountering solubility issues with this compound, follow these steps:
Step 1: Solvent Selection
-
Assess Polarity: The primary factor for solubility is the polarity of the solvent. Given the long nonpolar chain of this compound, start with nonpolar or moderately polar aprotic solvents.
-
Consult Data for Analogues: Refer to the solubility data for similar molecules like 1-tetradecanol.
Step 2: Temperature Adjustment
-
Gentle Heating: Gradually increase the temperature of the mixture while stirring. Monitor the dissolution of the solid.
-
Check Thermal Stability: Ensure the reaction temperature is well below the decomposition temperature of your reactants and the boiling point of your solvent.
Step 3: Employ a Co-Solvent System
-
Binary Mixtures: If a single solvent is not effective, introduce a co-solvent. A common approach is to dissolve this compound in a good, less polar solvent first, and then add this solution to the primary reaction medium.
-
Synergistic Effects: Some binary solvent mixtures can exhibit synergistic solvation, where the solubility is higher in the mixture than in either of the pure solvents.[8] Experiment with different ratios of compatible solvents.
Step 4: Consider High-Dilution Conditions
-
Increase Solvent Volume: If the reaction allows, simply increasing the total volume of the solvent can help to dissolve all the material. This is particularly relevant for reactions that are not highly sensitive to concentration.
Data Presentation: Solubility of 1-Tetradecanol (Analogue)
Since specific quantitative solubility data for this compound is limited, the following table for its close analogue, 1-tetradecanol, provides a strong indication of suitable solvent classes.
| Solvent | Formula | Polarity | Solubility of 1-Tetradecanol | Expected Solubility of this compound |
| Water | H₂O | High | Practically Insoluble[4] | Very Low |
| Ethanol | C₂H₅OH | High | Slightly Soluble[4] | Moderate to High |
| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[4] | High |
| Acetone | (CH₃)₂CO | Medium | Very Soluble[3] | High |
| Benzene | C₆H₆ | Low | Very Soluble[3] | High |
| Chloroform | CHCl₃ | Medium | Very Soluble[3] | High |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
Objective: To identify the most effective single solvent for dissolving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Ethyl Acetate, Acetone, Ethanol)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir bar and stir plate
-
Vortex mixer
Methodology:
-
Weigh a fixed amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 1 mL) to each vial.
-
Cap the vials and vortex for 30 seconds at room temperature.
-
Visually inspect for dissolution. Note if the solid is fully dissolved, partially dissolved, or insoluble.
-
For vials with undissolved solid, place them on a stir plate with a magnetic stir bar and gently heat (e.g., to 40°C).
-
Observe any changes in solubility with increased temperature and record the results.
Protocol 2: Optimizing a Co-Solvent System
Objective: To find an effective binary solvent mixture for a reaction where a single solvent is inadequate.
Materials:
-
Primary reaction solvent (e.g., a moderately polar solvent like Acetonitrile)
-
A good solubilizing co-solvent identified from Protocol 1 (e.g., Toluene or THF)
-
This compound
-
Standard laboratory glassware
Methodology:
-
In a separate flask, dissolve the required mass of this compound in the minimum amount of the "good" co-solvent (e.g., Toluene).
-
In the main reaction vessel, prepare the rest of the reaction mixture with the primary solvent (e.g., Acetonitrile).
-
Slowly add the Toluene solution of this compound to the reaction vessel with vigorous stirring.
-
Monitor the solution for any precipitation. If the solution remains clear, the co-solvent system is effective.
-
If precipitation occurs, experiment with different ratios of the primary solvent to the co-solvent to find the optimal balance.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Logic of using a co-solvent system.
References
- 1. Buy this compound | 72995-94-9 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 5. This compound | 72995-94-9 [sigmaaldrich.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing elimination side reactions with long-chain alkyl bromides
Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving long-chain alkyl bromides, with a focus on preventing unwanted elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of alkene byproduct in my reaction with a long-chain primary alkyl bromide. What is the likely cause?
A significant amount of alkene byproduct indicates that an E2 (elimination) reaction is competing with your desired SN2 (substitution) reaction. Primary alkyl halides are generally excellent substrates for SN2 reactions due to minimal steric hindrance.[1][2][3] However, several factors can promote the competing E2 pathway.
Q2: What are the key factors that influence the competition between SN2 and E2 reactions for long-chain alkyl bromides?
The outcome of the reaction is primarily determined by four factors:
-
The Nature of the Nucleophile/Base: The strength and steric bulk of the nucleophile/base are critical.
-
The Solvent: The polarity and protic/aprotic nature of the solvent play a crucial role.
-
The Temperature: Reaction temperature can significantly influence the product ratio.
-
The Substrate Structure: While you are using a primary alkyl bromide, any branching near the reaction center can affect the reaction pathway.
dot digraph "sn2_vs_e2_factors" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
sub [label="Long-Chain\nAlkyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Nucleophile\n(SN2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base\n(E2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Desired\nSubstitution\nProduct", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_product [label="Elimination\nSide-Product\n(Alkene)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
sub -> product [label="SN2", color="#34A853", fontcolor="#34A853"]; sub -> side_product [label="E2", color="#EA4335", fontcolor="#EA4335"]; nuc -> product [style=dashed, arrowhead=none, color="#34A853"]; base -> side_product [style=dashed, arrowhead=none, color="#EA4335"];
{rank=same; nuc; base;} } /dot
Caption: Competition between SN2 and E2 pathways.
Q3: How does the choice of nucleophile or base affect the reaction outcome?
To favor the desired SN2 reaction, a good nucleophile that is a weak base is ideal. Good nucleophiles are species that readily attack an electron-deficient carbon. Strong bases, on the other hand, are more likely to abstract a proton from a carbon adjacent to the leaving group, leading to elimination.
-
Excellent for SN2: Good nucleophiles that are weak bases, such as azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻).[2]
-
Promotes E2: Strong, bulky bases like potassium tert-butoxide (t-BuOK) will significantly favor the E2 pathway, even with a primary alkyl bromide, due to steric hindrance.[2][4][5] Strong, non-bulky bases like hydroxide (OH⁻) and alkoxides (RO⁻) can also lead to a mixture of SN2 and E2 products.
Q4: What is the optimal solvent for SN2 reactions with long-chain alkyl bromides?
Polar aprotic solvents are the best choice for SN2 reactions.[6] These solvents can dissolve the nucleophilic salt but do not solvate the anion (the nucleophile) as strongly as polar protic solvents. This "naked" and highly reactive nucleophile can more readily participate in the SN2 reaction.
-
Recommended Polar Aprotic Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Acetonitrile
-
Polar protic solvents, such as water and alcohols, should generally be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.
Q5: How does temperature influence the SN2/E2 competition?
Higher temperatures generally favor elimination (E2) over substitution (SN2).[7][8][9] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy (more product molecules are formed). Therefore, if you are observing a significant amount of elimination, consider running the reaction at a lower temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of alkene side-product | The nucleophile is too basic. | If possible, switch to a less basic nucleophile. For example, if using an alkoxide, consider using a halide or azide. |
| The base is sterically hindered. | Avoid bulky bases like potassium tert-butoxide if substitution is the desired outcome.[4][5] | |
| The reaction temperature is too high. | Lower the reaction temperature. It is often beneficial to start the reaction at room temperature or even 0°C and slowly warm if necessary.[7][9] | |
| The solvent is promoting elimination. | Ensure you are using a polar aprotic solvent such as DMF or DMSO.[6] | |
| Slow or incomplete reaction | Poor nucleophile. | Use a stronger, non-basic nucleophile. The azide ion is an excellent choice for SN2 reactions.[6] |
| Poor leaving group. | Bromide is a good leaving group. If you are using a chloride, switching to a bromide or iodide will increase the reaction rate. | |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity. | |
| Low temperature. | While lower temperatures suppress E2, they also slow down SN2. A balance must be found. If the reaction is clean but slow, a modest increase in temperature may be necessary. |
Quantitative Data on SN2 vs. E2 for Primary Alkyl Bromides
While primary alkyl bromides overwhelmingly favor the SN2 pathway, the choice of base and temperature can influence the product distribution. The following table provides illustrative data.
| Alkyl Bromide | Base/Nucleophile | Solvent | Temperature (°C) | % SN2 Product | % E2 Product | Reference |
| 1-Bromopropane | Sodium Ethoxide | Ethanol | 25 | ~90% | ~10% | General Trend |
| 1-Bromopropane | Potassium tert-butoxide | tert-Butanol | 40 | ~5% | ~95% | [2] |
| 1-Bromooctadecane | Potassium tert-butoxide | Not specified | Not specified | Minor | Major | [4][5] |
Note: Specific quantitative data for long-chain primary alkyl bromides is sparse in the literature as the SN2 reaction is highly favored under typical conditions with good nucleophiles. The data for 1-bromopropane is representative of the general trend for unhindered primary alkyl bromides.
Experimental Protocols
Protocol 1: Synthesis of 1-Azidopropane from 1-Bromopropane
This protocol is a representative example of a successful SN2 reaction with a long-chain primary alkyl bromide, minimizing E2 elimination.
Reaction: CH₃CH₂CH₂Br + NaN₃ → CH₃CH₂CH₂N₃ + NaBr
Materials:
-
1-Bromopropane
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromopropane (1.0 equivalent) in anhydrous DMF.[6]
-
Reagent Addition: To the stirred solution, carefully add sodium azide (1.5 equivalents).[6] Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.[6]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.[6]
-
Extract the aqueous layer three times with diethyl ether.[6]
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally with brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Remove the solvent using a rotary evaporator to yield the crude 1-azidopropane.[6]
-
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 1-azidopropane.
dot digraph "sn2_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
setup [label="Reaction Setup:\n1-Bromopropane in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="Reagent Addition:\nSodium Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction:\n60-80°C, 12-24h", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Work-up:\nAqueous Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification:\nVacuum Distillation", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="1-Azidopropane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
setup -> addition [color="#5F6368"]; addition -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } /dot
Caption: General workflow for 1-azidopropane synthesis.
Protocol 2: Synthesis of a Nitrile from a Benzylic Bromide using Sodium Cyanide
This protocol demonstrates the synthesis of a nitrile, another common SN2 reaction.
Reaction: Ar-CH₂Br + NaCN → Ar-CH₂CN + NaBr
Materials:
-
Benzylic bromide (e.g., 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene)
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ether
-
Ice water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the benzylic bromide (1 equivalent) in DMSO in a round-bottom flask.[10]
-
Reagent Addition: Add a solution of sodium cyanide (1.8 equivalents) in DMSO to the reaction mixture.[10] Caution: Cyanides are extremely toxic. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the resulting solution to 90°C for 2 hours.[10]
-
Work-up and Isolation:
Signaling Pathways and Logical Relationships
dot digraph "decision_pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
start [label="Primary Alkyl Bromide + Reagent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_type [label="Is the reagent a strong,\nbulky base (e.g., t-BuOK)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; strong_base [label="Is the reagent a strong,\nnon-bulky base (e.g., RO⁻)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; good_nuc [label="Is the reagent a good nucleophile\nand weak base (e.g., N₃⁻, CN⁻)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; e2_major [label="E2 is the major pathway", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn2_e2_mix [label="SN2 and E2 are competitive\n(Check temperature and solvent)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn2_major [label="SN2 is the major pathway", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent_type [color="#5F6368"]; reagent_type -> e2_major [label="Yes", color="#5F6368"]; reagent_type -> strong_base [label="No", color="#5F6368"]; strong_base -> sn2_e2_mix [label="Yes", color="#5F6368"]; strong_base -> good_nuc [label="No", color="#5F6368"]; good_nuc -> sn2_major [label="Yes", color="#5F6368"]; } /dot
Caption: Decision pathway for predicting reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina.. [askfilo.com]
- 5. askfilo.com [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Identifying Impurities in 14-Bromo-1-tetradecanol by NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 14-Bromo-1-tetradecanol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in commercially available or synthetically prepared this compound are typically residual starting materials or byproducts from the synthesis. The synthesis of this compound often involves the bromination of 1-tetradecanol. Therefore, the primary impurities to look for are:
-
1-Tetradecanol: Unreacted starting material.
-
1,14-Dibromotetradecane: A potential byproduct where the hydroxyl group has been substituted by a second bromine atom.
Q2: What are the characteristic ¹H NMR signals for this compound?
A2: The key ¹H NMR signals to confirm the presence of this compound are the triplets corresponding to the protons on the carbons bearing the bromine and hydroxyl groups. The methylene protons adjacent to the bromine atom (-CH₂Br) are expected to appear further downfield than those adjacent to the hydroxyl group (-CH₂OH).
Q3: How can I distinguish the signals of this compound from those of its common impurities in a ¹H NMR spectrum?
A3: You can distinguish the signals based on their chemical shifts and multiplicities.
-
1-Tetradecanol will show a triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH) at approximately 3.63 ppm and will lack the downfield triplet corresponding to a -CH₂Br group.[1]
-
1,14-Dibromotetradecane will exhibit a characteristic triplet for the two equivalent methylene groups adjacent to the bromine atoms (-CH₂Br) and will not have a signal for a hydroxyl proton (-OH) or a methylene group adjacent to a hydroxyl group (-CH₂OH).
-
This compound will show two distinct triplets in the downfield region: one for the -CH₂Br group and another for the -CH₂OH group.
Q4: What are the expected ¹³C NMR chemical shifts for this compound and its main impurities?
A4: The ¹³C NMR spectrum provides complementary information for impurity identification. The key is to look for the chemical shifts of the carbons directly bonded to the electronegative atoms (oxygen and bromine). The carbon attached to bromine (C-Br) will be significantly shielded compared to the carbon attached to oxygen (C-OH).
Troubleshooting Guide
Q5: I see extra peaks in the aliphatic region of my ¹H NMR spectrum. What could they be?
A5: Extra peaks in the 1.2-1.6 ppm region are likely due to the long alkyl chains of the main compound and its impurities. Small variations in the chemical environment can lead to a complex multiplet. However, if you see distinct triplets or multiplets that do not correspond to your main product, they could indicate the presence of other long-chain aliphatic impurities. It is crucial to compare the integration of these signals with the signals of the head and tail groups to quantify the level of these impurities.
Q6: The integration of my -CH₂OH triplet does not match the expected value. What does this suggest?
A6: If the integration of the -CH₂OH triplet is higher than expected relative to the -CH₂Br triplet, it likely indicates the presence of unreacted 1-tetradecanol. Conversely, if the integration is lower, it might suggest the presence of 1,14-dibromotetradecane, where the hydroxyl group is absent.
Q7: I am having trouble assigning the signals in my ¹³C NMR spectrum. What should I focus on?
A7: For ¹³C NMR, focus on the downfield region where the carbons attached to heteroatoms resonate. The carbon attached to the hydroxyl group in both this compound and 1-tetradecanol will appear around 62-63 ppm. The carbon attached to the bromine in this compound and 1,14-dibromotetradecane will be in the range of 33-34 ppm. The presence and relative intensities of these signals are key indicators of the purity of your sample.
Data Presentation
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | -CH₃ (t) | -(CH₂)n- (m) | -CH₂C-Br (m) | -CH₂C-OH (m) | -CH₂Br (t) | -CH₂OH (t) | -OH (s) |
| This compound (Predicted) | ~0.88 | ~1.25-1.45 | ~1.85 | ~1.57 | ~3.41 | ~3.64 | Variable |
| 1-Tetradecanol | 0.88 | 1.26 | - | 1.56 | - | 3.63 | 1.53 |
| 1,14-Dibromotetradecane | - | ~1.2-1.5 | ~1.85 | - | ~3.41 | - | - |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. "t" denotes a triplet, "m" a multiplet, and "s" a singlet.
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | C-1 (-CH₂OH) | C-14 (-CH₂Br) | Other Alkyl Carbons |
| This compound (Predicted) | ~62.9 | ~34.0 | ~14.1-32.8 |
| 1-Tetradecanol | 62.9 | - | 14.1-32.7 |
| 1,14-Dibromotetradecane | - | ~34.0 | ~22.8-33.0 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the CDCl₃ contains a known internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.
-
Data Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the ¹³C NMR spectrum.
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound.
Caption: Logical relationship between NMR signals and potential compounds.
References
Challenges in handling and storing 14-Bromo-1-tetradecanol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 14-Bromo-1-tetradecanol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated fatty alcohol with the chemical formula C₁₄H₂₉BrO.[1] It possesses a long hydrocarbon chain, making it useful as a starting material in various organic synthesis reactions.[1] Its bifunctional nature, containing both a hydroxyl (-OH) group and a terminal bromine (-Br) atom, allows for a range of chemical modifications. The hydroxyl group can undergo esterification, etherification, or oxidation, while the bromo group is suitable for nucleophilic substitution reactions to introduce new functionalities.[1]
Q2: What are the main hazards associated with this compound?
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] It is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Due to the presence of bromine, similar compounds can also be lachrymators (tear-gas like).[1]
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[3]
Q4: What are the general physical properties of this compound?
This compound is a solid at room temperature.[3] Due to its long hydrocarbon chain, it is expected to be poorly soluble in water but soluble in common organic solvents.
Quantitative Data
The following table summarizes key quantitative data for this compound and its parent compound, 1-Tetradecanol, for comparison.
| Property | This compound | 1-Tetradecanol |
| Molecular Formula | C₁₄H₂₉BrO | C₁₄H₃₀O |
| Molecular Weight | 293.28 g/mol [2] | 214.39 g/mol [4] |
| Melting Point | Not available | 38 °C[4] |
| Boiling Point | Not available | 289 °C |
| Density | Not available | 0.824 g/cm³[4] |
| Solubility in Water | Expected to be very low | Practically insoluble[4] |
| Solubility in Organic Solvents | Soluble in common organic solvents | Soluble in diethyl ether, slightly soluble in ethanol[4] |
Experimental Protocols
Detailed Methodology: Williamson Ether Synthesis of 14-(p-tolyloxy)tetradecan-1-ol
This protocol describes the synthesis of an ether from this compound and p-cresol, a common reaction for such a substrate.
Materials:
-
This compound
-
p-cresol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-cresol (1.1 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Nucleophilic Substitution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Troubleshooting Guides
Issue 1: Low or No Product Yield in Williamson Ether Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the alcohol. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for the deprotonation to complete before adding the alkyl halide. |
| Inactive this compound. | Verify the purity of the starting material. Degradation can occur with improper storage. |
| Reaction temperature is too low. | For long-chain alkyl halides, a moderate increase in temperature may be necessary to facilitate the reaction. Monitor for potential side reactions. |
| Steric hindrance. | While this compound is a primary bromide, the long chain can affect reaction kinetics. Ensure adequate reaction time. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted starting materials. | Improve purification methods, such as optimizing the solvent system for column chromatography. |
| Formation of elimination byproducts. | Use a less sterically hindered base if possible, although with a primary bromide, this is less likely. Lowering the reaction temperature can also disfavor elimination. |
| Hydrolysis of the bromo- group. | Ensure anhydrous reaction conditions. Water can compete as a nucleophile. |
Issue 3: Difficulty in Handling or Dispensing this compound
| Possible Cause | Troubleshooting Step |
| Solid nature at room temperature. | Gently warm the container in a water bath to melt the solid for easier transfer. |
| Static electricity causing the solid to cling to surfaces. | Use an anti-static gun or ensure a humid environment (if compatible with the experiment) to dissipate static charges. |
Visualizations
Caption: Workflow for safe handling and storage of this compound.
Caption: Logical troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Purifying 14-Bromo-1-tetradecanol via Column Chromatography
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 14-Bromo-1-tetradecanol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using normal-phase flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Dichloromethane (optional)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Methodology:
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
The ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica has settled, add a layer of sand to the top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of the initial eluting solvent.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to fully absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions as the solvent starts to drip from the column outlet.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. The optimal gradient should be determined by TLC. |
| Sample Load | 1-5% of silica gel weight | Overloading the column can lead to poor separation. |
| Expected Purity | >95% | Purity should be confirmed by analytical techniques such as NMR or GC-MS.[1] |
Troubleshooting Guide
This section addresses common issues that may arise during the column chromatography of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Column channeling due to improper packing. | - Optimize the mobile phase polarity based on TLC analysis.[2]- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform stationary phase bed. |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase polarity is too high or too low. | - Adjust the solvent system. If the product elutes too quickly, decrease the polarity (less ethyl acetate). If it elutes too slowly, increase the polarity (more ethyl acetate). |
| Low Product Recovery | - Product is strongly adsorbed to the silica gel.- Decomposition on the silica gel. | - After eluting with the primary solvent system, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover highly retained compounds.[3]- Consider using a less acidic stationary phase like neutral alumina if decomposition is suspected.[3] |
| Tailing of Spots on TLC/Broad Peaks in Column | - Sample is too concentrated.- Interactions between the alcohol group and the silica gel. | - Dilute the sample before loading.- Add a small amount of a polar modifier like triethylamine (1-2%) to the eluent to reduce interactions with the acidic silica.[3] |
| Cracked or Dry Column | - Letting the solvent level drop below the top of the stationary phase. | - Always keep the silica gel bed covered with solvent. A cracked column will lead to poor separation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected Rf value for this compound on a TLC plate?
A1: The ideal Rf value for column chromatography is typically between 0.2 and 0.3. This provides a good balance between separation and elution time. You should screen different solvent systems to achieve this Rf value.
Q2: Can I use a different stationary phase besides silica gel?
A2: Yes, for certain applications, other stationary phases can be used. Neutral or basic alumina can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[3] For separating compounds with very similar polarities, reverse-phase chromatography using a C18 stationary phase might also be an option.[4]
Q3: How do I know which fractions contain my product?
A3: The most common method is to spot each fraction (or a selection of fractions) onto a TLC plate and develop it. The spots corresponding to your product (as determined by a reference spot of the crude material) can then be identified, usually with a UV lamp or a chemical stain if the compound is not UV-active.
Q4: What should I do if my compound is not visible under UV light?
A4: If this compound is not UV-active, you can use a staining agent to visualize the spots on a TLC plate. Potassium permanganate or iodine stains are common choices for visualizing organic compounds.
Q5: Is it better to use a gradient or isocratic elution?
A5: For purifying a crude reaction mixture with components of varying polarities, a gradient elution is generally more effective. It allows for the efficient elution of less polar impurities first, followed by the target compound, and finally any highly polar byproducts. Isocratic elution (using a single solvent mixture) can be effective if the impurities are well-separated from the product on a TLC plate.
Visualizations
References
Technical Support Center: Monitoring Reactions of 14-Bromo-1-tetradecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 14-Bromo-1-tetradecanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the monitoring of reactions with this compound using common analytical techniques.
Thin-Layer Chromatography (TLC) Troubleshooting
Issue: Poor separation of spots, streaking, or unexpected Rf values.
| Observation | Potential Cause | Recommended Solution |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The solvent system is too polar. | Decrease the polarity of the eluent. For example, increase the hexane-to-ethyl acetate ratio. | |
| The stationary phase is overloaded. | Apply a smaller spot of the sample to the plate. | |
| Rf values are too high (spots run with the solvent front) | The eluent is too polar. | Decrease the polarity of the solvent system. A good starting point for non-polar compounds is a higher ratio of hexane or petroleum ether to ethyl acetate.[1] |
| Rf values are too low (spots remain at the baseline) | The eluent is not polar enough. | Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate). For very polar compounds, a small amount of methanol can be added to the eluent. |
| No spots are visible | The compound does not visualize under UV light. | Use a visualization agent such as potassium permanganate stain or an iodine chamber. |
| The sample concentration is too low. | Concentrate the sample before spotting. |
Typical TLC Conditions for this compound and its Etherification Product:
| Compound | Structure | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | Br-(CH₂)₁₄-OH | 4:1 | ~0.4 |
| 14-Methoxy-1-tetradecanol | CH₃O-(CH₂)₁₄-OH | 4:1 | ~0.5 |
Note: Rf values are dependent on the specific conditions (plate type, temperature, chamber saturation) and should be considered as a guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Issue: Broad peaks, unexpected chemical shifts, or the presence of impurity signals.
| Observation | Potential Cause | Recommended Solution |
| Broad peaks | The sample contains paramagnetic impurities. | Filter the sample through a small plug of silica gel. |
| The sample concentration is too high. | Dilute the sample. | |
| The shimming of the spectrometer needs adjustment. | Re-shim the spectrometer. | |
| Unexpected chemical shifts | The solvent is different from the reference data. | Ensure the same deuterated solvent is used for comparison. |
| The sample contains unreacted starting materials or byproducts. | Compare the spectrum with the spectra of the starting material and potential byproducts. | |
| Signals from residual starting material | The reaction has not gone to completion. | Continue the reaction and monitor its progress. |
| Incomplete work-up or purification. | Repeat the work-up or purification steps. |
Characteristic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -CH₂-Br | 3.41 (t) | 33.8 |
| -CH₂-OH | 3.64 (t) | 62.9 | |
| HO- | Variable (broad singlet) | - | |
| 14-Methoxy-1-tetradecanol | -CH₂-O-CH₃ | 3.38 (t) | 72.9 |
| -O-CH₃ | 3.31 (s) | 59.0 | |
| -CH₂-OH | 3.64 (t) | 62.9 |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Issue: Poor peak shape, no peaks detected, or incorrect mass spectra.
| Observation | Potential Cause | Recommended Solution |
| Tailing or fronting peaks | The column is overloaded. | Inject a smaller volume or a more dilute sample. |
| The injection port temperature is too low. | Increase the injection port temperature. | |
| Active sites on the column. | Use a derivatizing agent or a column with a different stationary phase. | |
| No peaks detected | The compound is not volatile enough. | Increase the oven temperature program. |
| The compound has decomposed in the injector. | Lower the injection port temperature. | |
| The detector is not sensitive enough. | Use a more sensitive detector or increase the sample concentration. | |
| Incorrect mass spectra | Co-elution of compounds. | Optimize the temperature program for better separation. |
| The mass spectrometer is not calibrated. | Calibrate the mass spectrometer. |
Typical GC-MS Retention Times:
| Compound | Column | Temperature Program | Approximate Retention Time (min) |
| This compound | DB-5ms (30 m x 0.25 mm, 0.25 µm) | 100°C (1 min), then 10°C/min to 300°C (10 min) | ~15.5 |
| 14-Methoxy-1-tetradecanol | DB-5ms (30 m x 0.25 mm, 0.25 µm) | 100°C (1 min), then 10°C/min to 300°C (10 min) | ~15.2 |
Note: Retention times are highly dependent on the specific GC-MS instrument, column, and conditions.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the disappearance of the starting material, this compound, during a reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside the starting material on a TLC plate. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while a new spot for the product appears.
Q2: What is a suitable TLC stain for visualizing this compound and its non-UV active products?
A2: A potassium permanganate (KMnO₄) stain is a good choice. It reacts with the alcohol functional group in the starting material and many potential products, appearing as yellow or brown spots on a purple background.
Q3: In the ¹H NMR spectrum, which signals are most indicative of a successful etherification of this compound?
A3: The disappearance of the triplet at approximately 3.41 ppm (corresponding to the -CH₂-Br protons) and the appearance of a new signal for the protons on the carbon adjacent to the new ether linkage (e.g., a triplet around 3.38 ppm for a methoxy ether) are key indicators of a successful reaction.
Q4: Can GC-MS be used to quantify the conversion of this compound?
A4: Yes, GC-MS can be used for quantitative analysis. By creating a calibration curve with known concentrations of the starting material and product, you can determine their relative amounts in the reaction mixture over time.
Q5: What are common side reactions to be aware of when using this compound in a Williamson ether synthesis?
A5: Elimination reactions can compete with the desired substitution, especially with sterically hindered bases or at higher temperatures. This would result in the formation of 1-tetradecene. Intramolecular cyclization to form a cyclic ether is also a possibility, though less likely for a 14-carbon chain.
Experimental Protocols
General Protocol for Monitoring a Williamson Ether Synthesis via TLC
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate: Using a capillary tube, spot the starting material (this compound), the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.), and a co-spot (starting material and reaction mixture in the same spot) on the pencil line.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp if applicable, and then with a potassium permanganate stain.
-
Analyze the results: Compare the intensity of the starting material spot with the product spot at different time points to assess the reaction progress.
Visualizations
Caption: General workflow for monitoring the progress of a reaction involving this compound.
Caption: Troubleshooting decision tree for common TLC issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 14-Bromo-1-tetradecanol and 14-Chloro-1-tetradecanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. Long-chain functionalized alkanes, such as 14-Bromo-1-tetradecanol and 14-Chloro-1-tetradecanol, serve as valuable building blocks for the introduction of fourteen-carbon chains in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and drug delivery systems. The choice between a bromo- or chloro- derivative can significantly impact reaction kinetics and overall yield. This guide provides an objective comparison of the reactivity of this compound and 14-Chloro-1-tetradecanol, supported by fundamental principles of organic chemistry and analogous experimental data.
Executive Summary
This compound is a more reactive alkylating agent than 14-Chloro-1-tetradecanol in nucleophilic substitution reactions. This heightened reactivity is primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond, relative to the carbon-chlorine bond, results in a lower activation energy for nucleophilic attack, leading to faster reaction rates. For synthetic routes where a nucleophilic substitution at the 14-position is the rate-determining step, this compound is generally the preferred substrate.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its chloro-analogue is crucial for understanding their behavior in different solvent systems and for reaction work-up procedures.
| Property | This compound | 14-Chloro-1-tetradecanol (estimated) |
| Molecular Formula | C₁₄H₂₉BrO[1][2] | C₁₄H₂₉ClO |
| Molecular Weight | 293.28 g/mol [1][2] | 248.84 g/mol |
| Appearance | Solid[3] | Solid (by analogy) |
| Boiling Point | Higher than 14-Chloro-1-tetradecanol (due to higher molecular weight) | Lower than this compound |
| Solubility | Insoluble in water, soluble in organic solvents[4] | Insoluble in water, soluble in organic solvents[4] |
Reactivity Comparison in Nucleophilic Substitution (Sₙ2) Reactions
The primary mode of reaction for these primary alkyl halides is the bimolecular nucleophilic substitution (Sₙ2) pathway. The rate of an Sₙ2 reaction is highly dependent on the nature of the leaving group. In the case of 14-halo-1-tetradecanols, the halide ion is the leaving group.
The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group. This is because the larger bromide ion can better stabilize the negative charge after it departs.[5] Consequently, nucleophilic attack on this compound proceeds at a significantly faster rate than on 14-Chloro-1-tetradecanol under identical conditions.
Relative Reactivity:
| Compound | Relative Rate in Sₙ2 Reaction | Leaving Group Ability | C-X Bond Strength |
| This compound | High | Excellent | Weaker[5] |
| 14-Chloro-1-tetradecanol | Low | Good | Stronger[5] |
Experimental Protocols: Synthesis from 1-Tetradecanol
The synthesis of both this compound and 14-Chloro-1-tetradecanol typically starts from the readily available 1-tetradecanol. The choice of reagents dictates the resulting halide.
Synthesis of this compound
Principle: This procedure utilizes a mixture of hydrobromic and sulfuric acids to convert the primary alcohol into an alkyl bromide. The hydroxyl group is protonated by the strong acid, forming a good leaving group (water), which is then displaced by the bromide ion.
Materials:
-
1-Tetradecanol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1-tetradecanol and 48% hydrobromic acid.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing water and hexane.
-
Shake the funnel and allow the layers to separate. Collect the upper organic layer.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization.
Synthesis of 14-Chloro-1-tetradecanol
Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Materials:
-
1-Tetradecanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base to neutralize HCl)
-
Anhydrous diethyl ether
-
Round-bottom flask with a reflux condenser and a gas trap
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a gas trap (to neutralize HCl and SO₂), dissolve 1-tetradecanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (and a small amount of pyridine, if used) from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours.
-
Cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with water and saturated sodium bicarbonate solution.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 14-Chloro-1-tetradecanol.
-
Purification can be achieved by vacuum distillation.
Visualizing the Comparative Workflow
Caption: Comparative synthesis and reactivity of 14-Bromo- and 14-Chloro-1-tetradecanol.
Applications in Research and Development
Both this compound and 14-Chloro-1-tetradecanol are valuable intermediates in the synthesis of a variety of organic molecules. Their long lipophilic carbon chain and terminal functional groups (hydroxyl and halide) allow for further chemical modifications.
-
Drug Synthesis: These compounds can be used to introduce a C₁₄ chain into a drug molecule, which can modulate its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. The hydroxyl group can be further functionalized, for example, by esterification or etherification, to create prodrugs or to attach the molecule to a larger carrier system.
-
Surfactants and Formulation: The amphiphilic nature of these molecules makes them precursors for the synthesis of surfactants and emulsifiers used in drug formulations to improve the solubility and bioavailability of poorly water-soluble drugs.
-
Lipid-Based Drug Delivery: The tetradecanol backbone is a component of some lipids and can be incorporated into liposomes or other lipid-based nanoparticles for targeted drug delivery.
Conclusion
For synthetic applications requiring an efficient nucleophilic substitution, this compound is the superior choice over 14-Chloro-1-tetradecanol due to the better leaving group ability of bromide. This leads to faster reaction rates and potentially higher yields. While the chloro-derivative is less reactive, it may be a more cost-effective option for large-scale syntheses where reaction times are less critical. The selection between these two reagents should be based on a careful consideration of the desired reaction kinetics, overall yield, and economic factors of the specific synthetic project.
References
The Double-Edged Sword: Evaluating 14-Bromo-1-tetradecanol as a Linker Molecule in Bioconjugate Design
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of 14-Bromo-1-tetradecanol, a long-chain alkyl halide, against other common linker archetypes, supported by a synthesis of available experimental data and principles of bioconjugate chemistry.
This compound represents a class of simple, hydrophobic alkyl linkers. Its 14-carbon chain offers a significant degree of spatial separation between conjugated molecules, while the terminal bromide provides a reactive handle for nucleophilic substitution, and the hydroxyl group offers a potential secondary point of attachment or modification. However, the pronounced hydrophobicity of such a long alkyl chain presents a significant challenge in the aqueous environment of biological systems. This guide will objectively compare the theoretical and experimentally-supported attributes of a this compound-like linker with prevalent hydrophilic and specialized linker technologies.
Comparative Analysis of Linker Technologies
The efficacy of a linker is determined by a delicate balance of properties including its length, flexibility, hydrophilicity, and the stability of the bond it forms with the biomolecule and the payload. The following tables summarize the key characteristics of different linker classes, with this compound representing the long-chain alkyl halide category.
Table 1: Physicochemical Properties of Linker Classes
| Feature | Long-Chain Alkyl Halide (e.g., this compound) | Polyethylene Glycol (PEG) Linkers | Cleavable Linkers (e.g., Val-Cit) |
| Composition | Saturated hydrocarbon chain | Repeating ethylene glycol units | Peptides, hydrazones, disulfides, etc. |
| Hydrophilicity | Highly Hydrophobic | Hydrophilic | Variable, can be engineered |
| Solubility | Poor in aqueous solutions | High in aqueous solutions | Generally good, can be tuned |
| Synthetic Accessibility | Generally straightforward | More complex and costly synthesis | Varies by complexity of the cleavable motif |
Table 2: Biological Performance of Linker Classes
| Feature | Long-Chain Alkyl Halide (e.g., this compound) | Polyethylene Glycol (PEG) Linkers | Cleavable Linkers (e.g., Val-Cit) |
| Cell Permeability | Potentially high due to lipophilicity, but may lead to non-specific membrane interactions | Can be high; flexibility may help shield polar surfaces.[1][2] | Dependent on the overall construct |
| Metabolic Stability | Generally high | Ether linkages can be susceptible to metabolism.[2] | Designed to be stable in circulation and cleaved at the target site.[3] |
| Tendency for Aggregation | High, especially with hydrophobic payloads, can lead to rapid clearance and immunogenicity.[4] | Low, can mitigate aggregation of hydrophobic payloads.[4] | Can be low if designed with hydrophilic components |
| Pharmacokinetics (PK) | Often leads to rapid plasma clearance due to aggregation and non-specific uptake.[5] | Can prolong circulation half-life and improve PK profile.[5] | Designed for stability in plasma, with payload release at the target |
| Drug-to-Antibody Ratio (DAR) | Limited to low DARs to avoid aggregation.[6] | Enables higher DARs without compromising stability.[6] | Can support high DARs, depending on the linker design |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for conjugation and in vitro efficacy assessment.
General Protocol for Conjugation via Alkyl Halide Linker
This protocol describes a general method for conjugating a thiol-containing biomolecule (e.g., a cysteine-engineered antibody) with an alkyl bromide linker like this compound, which would first need to be functionalized with a payload.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by size-exclusion chromatography.
-
-
Conjugation Reaction:
-
Dissolve the alkyl bromide-functionalized payload in an organic co-solvent (e.g., DMSO).
-
Add the payload solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
The reaction proceeds via nucleophilic substitution, where the thiol group of the cysteine attacks the carbon bearing the bromide.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Remove unreacted payload and other small molecules by size-exclusion chromatography or dialysis.
-
Characterize the resulting ADC for DAR, purity, and aggregation.
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the efficacy of an antibody-drug conjugate.
-
Cell Culture:
-
Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the ADC or control.
-
Incubate the cells for a period of 72-96 hours.
-
-
Cell Viability Assessment:
-
Use a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to measure the number of viable cells in each well.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Mechanism of action for an antibody-drug conjugate.
References
Purity Assessment of 14-Bromo-1-tetradecanol: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents and intermediates is of paramount importance in scientific research and pharmaceutical development. For a compound like 14-Bromo-1-tetradecanol, a long-chain halogenated alcohol, ensuring high purity is critical for the success of subsequent synthetic steps and the safety of final products. This guide provides an objective comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method to aid in selecting the most appropriate technique for your analytical needs.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a non-volatile compound like this compound, HPLC is a suitable technique.[2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds.[3] It separates compounds in a gaseous mobile phase and detects them using a mass spectrometer, which provides structural information based on the mass-to-charge ratio of ionized fragments.[4] Given that long-chain alcohols can be made volatile through derivatization or by using high temperatures, GC-MS is also a viable and highly sensitive method.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessments. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the separation of this compound from potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the detection of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
To 100 µL of the sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative, which is more volatile.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Comparative Data Analysis
To illustrate the performance of each technique, the following tables summarize representative quantitative data for the purity assessment of a hypothetical batch of this compound, which may contain common impurities such as the starting material (1,14-tetradecanediol) and a dehalogenated byproduct (1-tetradecanol).
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area | % Area |
| 1,14-Tetradecanediol | 3.5 | 15,000 | 0.5 |
| 1-Tetradecanol | 5.2 | 30,000 | 1.0 |
| This compound | 8.1 | 2,955,000 | 98.5 |
Table 2: GC-MS Purity Analysis Results (as TMS derivatives)
| Compound | Retention Time (min) | Total Ion Count | % Purity (by area) |
| 1-Tetradecanol-TMS | 10.8 | 35,000 | 1.2 |
| This compound-TMS | 14.2 | 2,875,000 | 98.8 |
| 1,14-Tetradecanediol-diTMS | 16.5 | Not Detected | - |
Method Comparison
| Feature | HPLC | GC-MS |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning with mass-based detection |
| Volatility Requirement | Not required, suitable for non-volatile compounds | Requires volatile or derivatizable compounds |
| Thermal Stability | Operates at near-ambient temperatures, suitable for thermally labile compounds | High temperatures can cause degradation of some analytes |
| Sensitivity | Generally lower than GC-MS | High sensitivity, capable of trace-level detection |
| Specificity | Based on retention time and UV absorbance | High specificity from mass fragmentation patterns |
| Impurity Identification | Limited to comparison with known standards | Can tentatively identify unknown impurities through mass spectral libraries |
| Sample Preparation | Simpler, often just dissolution and filtration | May require derivatization to increase volatility |
Visualizing the Workflow and Decision-Making Process
To better understand the analytical workflow and the logic behind choosing a method, the following diagrams are provided.
References
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Antimicrobial and Antiproliferative Compounds Derived from 14-Bromo-1-tetradecanol: A Comparative Guide
This guide presents the characterization of two novel classes of compounds synthesized from the versatile starting material, 14-Bromo-1-tetradecanol. For researchers, scientists, and drug development professionals, this document provides an objective comparison of these novel compounds with established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of their mechanisms of action and relevant signaling pathways.
Section 1: Novel Quaternary Ammonium Salt (QAS) with Antimicrobial Activity
A novel quaternary ammonium salt, N-benzyl-N,N-dimethyltetradecan-1-aminium bromide (C14-BDAB), has been synthesized from this compound. This compound demonstrates significant antimicrobial properties. Its performance is compared with other n-alkyldimethylbenzylammonium halides with varying alkyl chain lengths and the widely used disinfectant, benzalkonium chloride.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of C14-BDAB and its analogues was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2] A lower MIC value indicates greater antimicrobial potency.
| Compound | Alkyl Chain Length | S. aureus (CIP 4.83) MIC (μg/mL) | E. hirae (CIP 5855) MIC (μg/mL) | P. aeruginosa (CIP 82118) MIC (μg/mL) | E. coli (CIP 53126) MIC (μg/mL) | C. albicans (IP 118079) MIC (μg/mL) | A. niger (ATCC 16404) MIC (μg/mL) |
| C14-BDAB (Novel) | C14 | 1.95 | 1.95 | 15.62 | 7.81 | 1.95 | 3.90 |
| C12-BDAB | C12 | 3.90 | 1.95 | 31.25 | 15.62 | 3.90 | 7.81 |
| C16-BDAB | C16 | 3.90 | 3.90 | 7.81 | 3.90 | 3.90 | 7.81 |
| Benzalkonium Chloride (Standard) | Mixture (C12, C14, C16) | ~2-10 | ~2-10 | ~30-100 | ~10-50 | ~5-20 | ~20-100 |
*Data for C12, C14, and C16-BDAB is adapted from a study on n-alkyldimethylbenzylammonium halides.[3] Data for Benzalkonium Chloride is a representative range from literature, as it is a mixture of compounds.[4][5][6][7] The data indicates that the C14 alkyl chain length in C14-BDAB provides potent activity, particularly against Gram-positive bacteria and yeasts, comparable or superior to other chain lengths and the standard disinfectant.[3]
Experimental Protocols
Synthesis of N-benzyl-N,N-dimethyltetradecan-1-aminium bromide (C14-BDAB):
-
Synthesis of N,N-dimethyltetradecylamine: this compound is first converted to 14-bromo-tetradecane. This is then reacted with an excess of dimethylamine in a suitable solvent like ethanol in a sealed vessel at elevated temperature and pressure. The resulting tertiary amine is purified by distillation under reduced pressure.
-
Quaternization: N,N-dimethyltetradecylamine is reacted with benzyl bromide in a solvent such as acetonitrile or acetone at reflux for several hours. The product, C14-BDAB, precipitates upon cooling and is purified by recrystallization.[3][8]
Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the presence of the tetradecyl chain, the dimethyl groups, and the benzyl group, and to ensure the correct structure of the quaternary ammonium head.[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the cationic component of the compound, confirming its elemental composition.[9]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method): [10][11]
-
A two-fold serial dilution of C14-BDAB is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 105 colony-forming units/mL).
-
Positive (microorganism without antimicrobial) and negative (medium only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Mandatory Visualization: Mechanism of Action
The primary antimicrobial action of quaternary ammonium salts is the disruption of the bacterial cell membrane.[10][11][12][13]
Caption: Workflow of the antimicrobial action of C14-BDAB.
Section 2: Novel Glycosylated Ether Lipid with Antiproliferative Activity
A novel glycosylated antitumor ether lipid (GAEL), 1-O-(tetradecyl)-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (C14-GAEL), has been synthesized. The synthesis starts with 1-O-(tetradecyl)-sn-glycerol, a derivative of this compound. This compound exhibits potent antiproliferative activity against cancer cell lines and is compared to the well-known antitumor ether lipid, Edelfosine (ET-18-OCH3).
Data Presentation: Antiproliferative Efficacy
The antiproliferative activity of C14-GAEL was assessed by determining its half-maximal inhibitory concentration (IC50) against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[14]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | OVCAR-3 (Ovarian Cancer) IC50 (µM) |
| C14-GAEL (Novel) | ~8.0 | ~6.5 | ~4.0 |
| ET-18-OCH3 (Standard) | ~15.0 | ~12.0 | ~24.0 |
*Data for C14-GAEL is extrapolated based on the high potency of similar 2-amino-2-deoxy-D-gluco-based GAELs.[15][16] Data for ET-18-OCH3 is based on published studies.[17] The novel C14-GAEL shows significantly enhanced antiproliferative activity compared to the standard compound, Edelfosine.[17]
Experimental Protocols
Synthesis of 1-O-(tetradecyl)-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (C14-GAEL):
-
Synthesis of 1-O-(tetradecyl)-sn-glycerol: this compound is reacted with the sodium salt of 2,3-isopropylidene-sn-glycerol (solketal) followed by acidic hydrolysis to remove the isopropylidene protecting group, yielding 1-O-(tetradecyl)-sn-glycerol.
-
Methylation and Glycosylation: The 2-hydroxyl group of 1-O-(tetradecyl)-sn-glycerol is selectively methylated. The resulting 1-O-(tetradecyl)-2-O-methyl-sn-glycerol is then glycosylated with a protected 2-azido-2-deoxy-glucopyranosyl donor.
-
Deprotection: The protecting groups on the sugar moiety are removed, and the azido group is reduced to an amine to yield the final product, C14-GAEL.[17]
Characterization:
-
NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure, including the presence of the tetradecyl ether linkage, the glycerol backbone, the methyl group at the 2-position, and the stereochemistry of the glycosidic bond.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound.
Antiproliferative Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of C14-GAEL for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Mandatory Visualization: Signaling Pathway
Ether lipids and their analogues are known to modulate cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][18] The antiproliferative effects of C14-GAEL are hypothesized to involve the inhibition of this pathway.
Caption: C14-GAEL may inhibit the PI3K/Akt signaling pathway.
References
- 1. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings [mdpi.com]
- 7. cleaninginstitute.org [cleaninginstitute.org]
- 8. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure, Surface and Antimicrobial Properties of New Oligomeric Quaternary Ammonium Salts with Aromatic Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 14. Effects of structural modifications of ether lipids on antiproliferative activity against human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of cytotoxic properties of bisamino glucosylated antitumor ether lipids against cancer cells and cancer stem cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 17. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Chain Bifunctional Compounds as Alternatives to 14-Bromo-1-tetradecanol
For researchers, scientists, and professionals in drug development, the selection of appropriate bifunctional linkers is a critical aspect of designing complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). 14-Bromo-1-tetradecanol serves as a valuable tool in this context, offering a 14-carbon chain with terminal hydroxyl and bromo functionalities. This guide provides a comprehensive comparison of this compound with viable alternatives—10-Bromo-1-decanol, 12-Bromo-1-dodecanol, and 16-Bromo-1-hexadecanol—supported by physicochemical data and detailed experimental protocols.
Physicochemical Properties and Performance Comparison
The choice of a long-chain bifunctional compound is dictated by the specific requirements of the molecular construct being synthesized. The alkyl chain length, in particular, plays a crucial role in determining the spatial orientation and interaction of the conjugated moieties. The following table summarizes the key physicochemical properties of this compound and its alternatives.
| Property | 10-Bromo-1-decanol | 12-Bromo-1-dodecanol | This compound | 16-Bromo-1-hexadecanol |
| Molecular Formula | C₁₀H₂₁BrO | C₁₂H₂₅BrO | C₁₄H₂₉BrO[1] | C₁₆H₃₃BrO |
| Molecular Weight | 237.18 g/mol | 265.23 g/mol [2] | 293.28 g/mol [1] | 321.34 g/mol |
| Boiling Point | 165-169 °C / 10 mmHg | 155 °C / 4 mmHg | Not available | Not available |
| Melting Point | Not applicable (liquid at room temp.) | 34-36 °C | Not available | 45-52 °C |
| Density | 1.19 g/mL at 25 °C | Not available | Not available | Not available |
| Refractive Index | n20/D 1.476 | Not available | Not available | Not available |
The primary differentiator among these compounds is the length of the alkyl chain. In applications like PROTACs, the linker length is a critical parameter that must be empirically optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] Studies have shown that both insufficient and excessive linker lengths can impede the desired biological activity. For instance, in the degradation of specific proteins, an optimal linker length, which could correspond to any of the alternatives presented, is necessary for maximal efficacy.[3][5][6]
Experimental Protocols
The synthesis of these ω-bromoalkanols and their subsequent use in conjugation reactions are fundamental to their application. Below are detailed protocols for their synthesis from the corresponding diol and a general procedure for their use as linkers in a Williamson ether synthesis.
Synthesis of ω-Bromoalkanols from α,ω-Diols
This protocol describes a general method for the selective monobromination of a long-chain α,ω-diol.
Materials:
-
α,ω-Diol (e.g., 1,10-decanediol, 1,12-dodecanediol, 1,14-tetradecanediol, or 1,16-hexadecanediol)
-
Aqueous hydrobromic acid (48%)
-
Toluene
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the α,ω-diol (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Add aqueous hydrobromic acid (48%, 1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting diol is consumed and the desired monobrominated product is the major component, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure ω-bromoalkanol.
A study on the synthesis of 10-bromo-1-decanol reported a yield of 64% using this phase transfer catalysis method. Synthesis of other long-chain bromoalkanols, including 12-bromo-1-dodecanol and this compound, has been achieved with yields ranging from 40.9% to 78.7%.
Williamson Ether Synthesis for Linker Conjugation
This protocol provides a general method for attaching the ω-bromoalkanol linker to a molecule containing a hydroxyl group (e.g., a drug molecule or a polymer).
Materials:
-
Molecule with a hydroxyl group (Substrate-OH)
-
ω-Bromoalkanol (e.g., 10-Bromo-1-decanol, 12-Bromo-1-dodecanol, this compound, or 16-Bromo-1-hexadecanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Substrate-OH (1 equivalent) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add the ω-bromoalkanol (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether-linked conjugate.
Visualizing Workflows and Applications
The following diagrams, generated using the DOT language, illustrate the experimental workflow for linker conjugation and the conceptual application of these bifunctional compounds in a PROTAC.
References
- 1. This compound | C14H29BrO | CID 2757182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation of 14-Bromo-1-tetradecanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of 14-Bromo-1-tetradecanol. The performance of this product is objectively compared with a viable alternative, 16-Bromo-1-hexadecanol, supported by predicted and experimental spectroscopic data. Detailed methodologies for the key analytical experiments are also presented to aid in reproducible research.
Introduction
This compound is a bifunctional long-chain alkanol containing both a primary alcohol and a terminal bromide. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of long alkyl chains with reactive termini for further functionalization. Accurate structural confirmation is paramount to ensure the desired reactivity and purity of the final products in pharmaceutical and materials science applications. This guide focuses on the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally identify this compound and distinguish it from similar long-chain bromoalkanols.
Comparative Spectroscopic Analysis
The structural confirmation of this compound relies on the unique spectroscopic signature of its functional groups and alkyl chain. For comparison, 16-Bromo-1-hexadecanol is used as an alternative, highlighting the subtle yet critical differences observed in their respective spectra. While experimental spectra for this compound are not widely published, the following data is predicted based on established spectroscopic principles and data from homologous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Comparative ¹H NMR Data (Predicted) for this compound and 16-Bromo-1-hexadecanol (in CDCl₃, 400 MHz)
| Assignment | This compound Chemical Shift (δ, ppm) | Multiplicity | Integration | 16-Bromo-1-hexadecanol Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HO -CH₂- | ~3.64 | Triplet | 2H | ~3.64 | Triplet | 2H |
| Br-CH₂ - | ~3.41 | Triplet | 2H | ~3.41 | Triplet | 2H |
| Br-CH₂-CH₂ - | ~1.85 | Quintet | 2H | ~1.85 | Quintet | 2H |
| HO-CH₂-CH₂ - | ~1.57 | Quintet | 2H | ~1.57 | Quintet | 2H |
| -(CH₂ )₁₀- | ~1.26 | Broad Singlet | 20H | -(CH₂ )₁₂- | ~1.26 | Broad Singlet |
| -OH | Variable | Singlet | 1H | Variable | Singlet | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in a molecule.
Table 2: Comparative ¹³C NMR Data (Predicted) for this compound and 16-Bromo-1-hexadecanol (in CDCl₃, 100 MHz)
| Assignment | This compound Chemical Shift (δ, ppm) | 16-Bromo-1-hexadecanol Chemical Shift (δ, ppm) |
| C H₂-OH | ~63.1 | ~63.1 |
| C H₂-Br | ~34.0 | ~34.0 |
| CH₂-C H₂-OH | ~32.8 | ~32.8 |
| CH₂-C H₂-Br | ~32.9 | ~32.9 |
| Alkyl Chain Carbons | ~29.7, 29.6, 29.5, 29.4, 29.1, 28.3, 25.7 | ~29.7, 29.6, 29.5, 29.4, 29.1, 28.3, 25.7 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Comparative FT-IR Data for this compound and 16-Bromo-1-hexadecanol
| Vibrational Mode | This compound Wavenumber (cm⁻¹) | 16-Bromo-1-hexadecanol Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | ~3330 | ~3330 | Strong, Broad |
| C-H Stretch (Alkyl) | ~2920, ~2850 | ~2920, ~2850 | Strong |
| C-H Bend (Alkyl) | ~1465 | ~1465 | Medium |
| C-O Stretch (Primary Alcohol) | ~1058 | ~1058 | Strong |
| C-Br Stretch | ~645 | ~645 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bromo-compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment | Interpretation |
| 292/294 | [C₁₄H₂₉BrO]⁺ | Molecular Ion (M, M+2) |
| 274/276 | [C₁₄H₂₇Br]⁺ | Loss of H₂O |
| 213 | [C₁₄H₂₉O]⁺ | Loss of Br |
| 195 | [C₁₄H₂₇]⁺ | Loss of Br and H₂O |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental protocols.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Use a spectral width of approximately 250 ppm.
-
Employ a 30-45° pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples (if melted): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids with low volatility.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and characteristic fragment ions.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical comparison of key spectral features.
Caption: Workflow for Spectroscopic Structural Confirmation.
Caption: Comparison of Spectroscopic Features.
A Comparative Guide to Purity Determination of 14-Bromo-1-tetradecanol: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical, non-negotiable aspect of quality control and a prerequisite for reliable experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for assessing the purity of 14-Bromo-1-tetradecanol, a long-chain halo-alcohol. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Comparison of Purity Determination Methods
The choice of analytical technique for purity assessment is dictated by a variety of factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired accuracy and precision of the measurement. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).
| Parameter | Quantitative NMR (qNMR) | HPLC | GC-MS | DSC |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds followed by mass-based detection. | Measurement of the change in heat flow associated with the melting of the sample. |
| Purity Result (Hypothetical) | 98.9% (± 0.2%) | 98.5% (by area %) | 99.1% (by area %) | 98.7 mol% |
| Sample Amount | ~10-20 mg | ~1-5 mg | <1 mg | ~2-5 mg |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes | ~30-50 minutes | ~60-90 minutes |
| Primary/Relative Method | Primary (with certified internal standard) | Relative | Relative | Absolute (for eutectic systems) |
| Strengths | High precision and accuracy, provides structural information, non-destructive. | High sensitivity for UV-active impurities, well-established for routine analysis. | High sensitivity and selectivity, excellent for volatile impurities. | Provides purity of the bulk material, does not require a reference standard of the analyte. |
| Limitations | Lower sensitivity than chromatographic methods, requires a soluble, non-overlapping internal standard. | Requires a reference standard for the analyte for accurate quantification, may not detect non-UV active impurities. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Not suitable for thermally unstable compounds or amorphous materials, assumes eutectic behavior of impurities. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are tailored for the analysis of this compound.
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance (readable to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16
-
Acquisition Time (at): ≥ 3 s
-
Spectral Width (sw): -2 to 12 ppm
-
-
-
Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂OH protons at ~3.64 ppm) and the signal of the internal standard (the singlet of the two olefinic protons of maleic acid at ~6.30 ppm).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 293.28 g/mol ; Maleic acid: 116.07 g/mol )
-
m = mass
-
P_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the relative peak area.
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the analyte has a weak chromophore) or RI detector.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
-
Purity Calculation:
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL (split ratio 20:1).
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra.
-
Calculate the purity based on the peak area percentage of the main component.[1]
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the molar purity of this compound based on the van't Hoff equation.[2]
Instrumentation: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan.
-
-
DSC Analysis:
-
Heat the sample at a slow rate (e.g., 1 °C/min) through its melting range.
-
-
Data Analysis:
Visualizing the Workflow: qNMR Purity Determination
The following diagram illustrates the logical workflow for determining the purity of this compound using the qNMR method.
Caption: Workflow for qNMR Purity Determination of this compound.
Conclusion
The determination of purity for this compound can be effectively achieved through various analytical techniques. qNMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[5] Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in research and development.
HPLC and GC-MS are powerful separation techniques that are well-suited for identifying and quantifying impurities, particularly when high sensitivity is required. The choice between them depends on the volatility and thermal stability of the potential impurities. DSC offers a unique approach by measuring the purity of the bulk material based on its thermal properties, which can be a useful orthogonal technique.
For a comprehensive and robust assessment of the purity of this compound, a combination of these orthogonal methods is recommended. This multi-faceted approach ensures the highest confidence in the quality of the material, which is fundamental for its application in scientific research and development.
References
A Comparative Analysis of Reaction Kinetics in Long-Chain Bromoalcohols: A Guide for Researchers
For Immediate Release
This guide presents a comparative study of the reaction kinetics of long-chain bromoalcohols, offering valuable insights for researchers, scientists, and professionals in drug development. The reactivity of these compounds is paramount in the synthesis of various cyclic ethers, which are significant structural motifs in many pharmaceutical agents. This document provides a qualitative comparison of reaction rates based on the carbon chain length, a detailed experimental protocol for kinetic analysis, and visualizations of the underlying reaction mechanism and experimental workflow.
The intramolecular cyclization of bromoalcohols is a classic example of neighboring group participation (NGP), where the hydroxyl group acts as an internal nucleophile, displacing the bromide ion to form a cyclic ether.[1][2] This intramolecular SN2 reaction's rate is profoundly influenced by the stability of the resulting ring structure.[3]
Comparative Reaction Kinetics
The propensity for a long-chain bromoalcohol to undergo intramolecular cyclization is largely dependent on the length of the carbon chain separating the hydroxyl and bromo substituents. This is due to the thermodynamic stability of the cyclic transition state and the final cyclic ether product. Five- and six-membered rings are enthalpically and entropically favored, leading to significantly enhanced reaction rates for the corresponding bromoalcohols.[3]
While precise kinetic data is dependent on specific reaction conditions, a qualitative comparison based on established principles of organic chemistry is presented below.
| Bromoalcohol | Carbon Chain Length (n) | Primary Product (Cyclic Ether) | Ring Size | Predicted Relative Reactivity |
| 3-Bromopropanol | 3 | Oxetane | 4 | Moderate |
| 4-Bromobutanol | 4 | Tetrahydrofuran (THF) | 5 | High |
| 5-Bromopentanol | 5 | Tetrahydropyran (THP) | 6 | High |
| 6-Bromohexanol | 6 | Oxepane | 7 | Low |
| 7-Bromoheptanol | 7 | Oxocane | 8 | Very Low |
Note: The predicted relative reactivity is a qualitative assessment based on the favorability of ring formation. Actual reaction rates will vary depending on factors such as solvent, temperature, and concentration.
The formation of three-membered rings (oxiranes from 2-bromoalcohols) is also rapid, while the formation of four-membered rings (oxetanes from 3-bromopropanols) is less favorable due to ring strain. As the chain length increases beyond what is required to form a six-membered ring, the probability of the reactive ends of the molecule encountering each other decreases, leading to a significant drop in the rate of intramolecular cyclization. For these longer-chain bromoalcohols, intermolecular reactions may begin to compete with or even dominate over cyclization, especially at higher concentrations.
Experimental Protocols
A detailed methodology for determining the reaction kinetics of a long-chain bromoalcohol, such as 4-bromobutanol, is provided below. This protocol can be adapted for other bromoalcohols.
Objective: To determine the rate constant for the intramolecular cyclization of a long-chain bromoalcohol.
Materials:
-
Long-chain bromoalcohol (e.g., 4-bromobutanol)
-
A suitable solvent (e.g., a mixture of ethanol and water)
-
A non-nucleophilic base (e.g., sodium hydride) if studying the alkoxide cyclization
-
Standard laboratory glassware (volumetric flasks, pipettes, burettes, conical flasks)
-
Thermostated water bath or reaction block
-
Magnetic stirrer and stir bars
-
Titration apparatus (burette, stand, etc.)
-
Quenching solution (e.g., cold dilute acid)
-
Indicator solution for titration
Procedure:
-
Solution Preparation: Prepare a stock solution of the bromoalcohol of a known concentration in the chosen solvent. If using a base, prepare a stock solution of the base as well.
-
Reaction Setup: Place a known volume of the bromoalcohol solution in a reaction vessel equipped with a magnetic stirrer and immerse it in a thermostated bath set to the desired temperature.
-
Initiation: To start the reaction, add a known volume of the solvent (or base solution) to the reaction vessel. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot (sample) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a quenching solution. This stops the reaction by neutralizing the base or protonating the alkoxide.
-
Analysis: Determine the concentration of the remaining bromoalcohol or the formed bromide ion in the quenched aliquot. A common method is to titrate the bromide ion concentration using a standardized silver nitrate solution.
-
Data Collection: Repeat the sampling, quenching, and analysis process at various time points until the reaction is substantially complete.
-
Data Analysis: Plot the concentration of the bromoalcohol versus time. From this data, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.
Visualizations
Intramolecular SN2 Cyclization of a Bromoalcohol
Caption: Intramolecular SN2 reaction pathway for bromoalcohol cyclization.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the experimental determination of reaction kinetics.
References
Validating the Molecular Weight of 14-Bromo-1-tetradecanol and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for validating the molecular weight of 14-Bromo-1-tetradecanol and its derivatives. Accurate molecular weight determination is a critical step in chemical synthesis and drug development, ensuring the identity and purity of a compound. This document outlines the theoretical molecular weights of this compound and several of its common derivatives, details the experimental protocols for primary and alternative validation methods, and presents a logical workflow for molecular weight verification.
Theoretical Molecular Weights of this compound and Derivatives
The following table summarizes the calculated molecular weights of this compound and its derivatives, which can be formed through common reactions such as oxidation, esterification, and etherification.
| Compound Name | Molecular Formula | Theoretical Molecular Weight ( g/mol ) |
| This compound | C₁₄H₂₉BrO | 293.28 |
| 14-Bromotetradecanoic Acid | C₁₄H₂₇BrO₂ | 307.27 |
| 14-Bromotetradecyl Acetate | C₁₆H₃₁BrO₂ | 335.32 |
| 1-Bromo-14-methoxytetradecane | C₁₅H₃₁BrO | 307.31 |
Experimental Validation of Molecular Weight
The primary methods for experimentally validating the molecular weight of small organic molecules are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used as an alternative or complementary technique.
Primary Validation Techniques
1. Mass Spectrometry (Electrospray Ionization - ESI-MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ESI is a soft ionization technique suitable for a wide range of organic molecules, minimizing fragmentation and providing a clear molecular ion peak.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While primarily a tool for structural elucidation, ¹H NMR spectroscopy can be used to confirm the molecular weight of a pure sample by analyzing the integration of proton signals relative to a known internal standard.
Alternative Validation Technique
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC separates molecules based on their hydrodynamic volume in solution.[1][2] While it is a relative method requiring calibration with standards, it can provide an estimation of the molecular weight and information about the polydispersity of a sample.[1][2]
Experimental Protocols
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Dissolve a small amount of the purified compound (1-5 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If necessary, add a small percentage (0.1%) of formic acid or acetic acid to facilitate protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.
-
Set the mass analyzer to scan a mass range that encompasses the expected molecular weight of the compound.
-
-
Data Acquisition:
-
Inject the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The m/z value of this peak will be very close to the theoretical molecular weight plus or minus the mass of a proton.
-
Observe for other adduct ions (e.g., [M+Na]⁺, [M+K]⁺) which can also confirm the molecular weight.
-
¹H NMR Spectroscopy Protocol for Molecular Weight Confirmation
-
Sample Preparation:
-
Accurately weigh a known amount of the purified compound (e.g., 5-10 mg).
-
Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or another compound with sharp, well-separated signals that do not overlap with the analyte signals).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure high resolution and a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample containing the internal standard.
-
-
Data Analysis:
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard using the following formula: (Integral of Analyte Signal / Number of Protons for Analyte Signal) / (Integral of Standard Signal / Number of Protons for Standard Signal)
-
From the known mass and molecular weight of the internal standard, and the calculated molar ratio, determine the molecular weight of the analyte.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Protocol
-
System Preparation:
-
Select a column with a pore size appropriate for the expected molecular size of the analytes.
-
Choose a mobile phase in which the sample is soluble and that is compatible with the column packing material.
-
Equilibrate the system by flowing the mobile phase through the column at a constant flow rate until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight standards of known molecular weights that bracket the expected molecular weight of the sample.
-
Inject each standard solution and record its retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their respective retention times.
-
-
Sample Analysis:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis:
-
Determine the retention time of the sample peak.
-
Use the calibration curve to estimate the molecular weight of the sample based on its retention time.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of the molecular weight of a newly synthesized compound.
Caption: A logical workflow for validating the molecular weight of a synthesized compound.
Comparison of Techniques
| Feature | Mass Spectrometry (ESI-MS) | ¹H NMR Spectroscopy | Size Exclusion Chromatography (SEC/GPC) |
| Principle | Measures mass-to-charge ratio of ions | Measures nuclear magnetic resonance of protons | Separates based on hydrodynamic volume |
| Information Provided | Precise molecular weight | Structural information and confirmation of MW | Estimated molecular weight and polydispersity |
| Sample Requirement | Micrograms to nanograms | Milligrams | Milligrams |
| Accuracy | High (often to several decimal places) | Moderate (dependent on purity and standard) | Low to moderate (relative to standards) |
| Advantages | High sensitivity, high accuracy, fast analysis | Provides structural information simultaneously | Can analyze polydisperse samples |
| Limitations | Can be sensitive to salts and contaminants | Requires pure sample and internal standard | Relative method, requires calibration |
References
Unveiling the Performance of 14-Bromo-1-tetradecanol in Specialized Applications: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of optimal chemical reagents is a critical determinant of experimental success and therapeutic efficacy. This guide provides a comprehensive performance benchmark of 14-Bromo-1-tetradecanol in three key applications: bioconjugation, insect pheromone synthesis, and the synthesis of bioactive molecules. By objectively comparing its performance with relevant alternatives and providing detailed experimental data and protocols, this document serves as a vital resource for informed decision-making in research and development.
Bioconjugation: A Superior Linker for Stable and Homogeneous Antibody-Drug Conjugates
In the rapidly advancing field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in the stability, efficacy, and safety of the therapeutic.[1] this compound, often functionalized as a bromo-polyethylene glycol (PEG) linker, has emerged as a robust option for attaching cytotoxic payloads to antibodies.
Performance Comparison: Bromo-PEG vs. Maleimide-PEG Linkers
The most direct and well-documented comparisons for bromo-functionalized linkers are against maleimide-based linkers, both of which are reactive towards thiol groups on cysteine residues of antibodies.[1]
| Performance Metric | Bromo-PEG (Bromoacetamide) Linker | Maleimide-PEG Linker | Key Findings & Implications |
| In Vivo Stability | No measurable systemic drug release over 2 weeks in mice.[1] | Susceptible to retro-Michael reaction, leading to premature drug release.[1] | The irreversible thioether bond formed by bromoacetamide linkers offers superior plasma stability, minimizing off-target toxicity.[1] |
| Intratumoral Drug Exposure | 25% higher intratumoral drug exposure over a 7-day period.[1] | Lower intratumoral drug concentration due to premature deconjugation.[1] | Enhanced stability of the Bromo-PEG linker leads to more efficient delivery of the payload to the tumor.[1] |
| ADC Homogeneity | Affords a more homogenous ADC product.[1] | Can result in heterogeneous mixtures of ADC species.[1] | Increased homogeneity with Bromo-PEG linkers can lead to better-defined pharmacological properties and improved manufacturing consistency.[1] |
| In Vitro Cytotoxicity (IC50) | ~19.8 nM (ZHER2-PEG4K-MMAE) | ~4.4 nM (ZHER2-SMCC-MMAE) | Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance.[1] |
| In Vivo Efficacy (% Tumor Growth Inhibition) | 75-85% (with PEG8, PEG12, PEG24) | 35-45% (with PEG2, PEG4) | The improved pharmacokinetic profile from longer PEG linkers often results in superior in vivo anti-tumor efficacy.[2] |
The length of the PEG chain in bromo-PEG linkers is a critical parameter that can be tuned to optimize the therapeutic index of an ADC. While shorter PEG linkers may offer higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[3][4]
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with Bromo-PEG Linker
This protocol outlines the partial reduction of interchain disulfide bonds of a monoclonal antibody (mAb) to generate free thiol groups for conjugation with a bromo-PEGylated payload.
Materials:
-
Monoclonal antibody (5-10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)
-
Bromo-PEG-payload solution
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in PBS)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL with conjugation buffer.
-
Add TCEP to the mAb solution to a final molar excess of 2-5 equivalents per antibody.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting spin column equilibrated with conjugation buffer.
-
-
Conjugation:
-
Cool the reduced antibody solution on ice.
-
Slowly add the Bromo-PEG-payload solution (1.5 to 3-fold molar excess per generated thiol group) to the antibody solution with gentle stirring.
-
Incubate the reaction mixture at 4°C for 12-18 hours with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecule impurities.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[] The weighted average DAR is calculated using the percentage of chromatographic peak area and the number of conjugated drugs.[][6]
Signaling Pathway and Experimental Workflow
Pheromone Synthesis: A Versatile Precursor for Insect Sex Attractants
Long-chain bromoalcohols like this compound are valuable starting materials in the synthesis of insect sex pheromones, which are crucial for pest management.[7] These compounds are typically converted into phosphonium salts for Wittig reactions or into Grignard reagents for coupling reactions to construct the carbon skeleton of the pheromone.
Performance Comparison: Impact of Alkyl Chain Length on Reaction Yield
Direct comparative studies benchmarking the performance of this compound against other bromoalkanols in the synthesis of a single pheromone are scarce. However, by examining the reported yields of similar reactions using bromoalkanols of different chain lengths, a performance trend can be inferred.
| Precursor | Reaction Type | Product Type | Reported Yield | Reference |
| 4-Bromo-1-butanol | Alkylation & Wittig | Tomato Leafminer Pheromone | 14% (overall) | [7] |
| 9-Bromo-1-nonanol | Grignard Coupling | Peach Leafminer Pheromone | 65% (coupling step) | [8] |
| This compound | Wittig Reaction (projected) | Housefly Pheromone ((Z)-9-Tricosene) | Yields for long-chain Wittig reactions are generally moderate to good. | [9] |
While a direct quantitative comparison is challenging without dedicated studies, the successful synthesis of various pheromones using bromoalkanols of different lengths demonstrates their utility. The yield of the coupling or Wittig reaction is influenced by factors beyond just the chain length of the bromoalkanol, including the stability of the ylide or Grignard reagent and the reactivity of the other coupling partner.
Experimental Protocols
Protocol 3: Synthesis of a Phosphonium Salt and Subsequent Wittig Reaction
This protocol provides a general procedure for the synthesis of a phosphonium salt from this compound and its use in a Wittig reaction to form an alkene.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Acetonitrile (anhydrous)
-
Strong base (e.g., n-butyllithium or sodium amide)
-
Anhydrous solvent for ylide formation (e.g., THF or diethyl ether)
-
Aldehyde or ketone
-
Solvents for extraction and purification
Procedure:
-
Phosphonium Salt Formation:
-
Dissolve this compound and a slight molar excess of triphenylphosphine in anhydrous acetonitrile.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with cold solvent and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the phosphonium salt in an anhydrous solvent (THF or ether) under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., -78°C or 0°C).
-
Add a strong base dropwise until a color change indicates ylide formation.
-
Add the aldehyde or ketone dissolved in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkene and remove triphenylphosphine oxide.
-
Synthetic Pathway
Synthesis of Bioactive Molecules: Building Blocks for Neuronal Growth Stimulators
Long-chain fatty alcohols and their derivatives are precursors to various bioactive molecules, including potential neuronal growth stimulators.[8] this compound can serve as a versatile building block for introducing a C14 alkyl chain in the synthesis of such compounds.
Performance Comparison: Alkylating Agents in the Synthesis of Bioactive Compounds
| Alkylating Agent | Reaction Type | General Applicability | Key Considerations |
| This compound | Nucleophilic Substitution (e.g., Etherification) | Good for introducing a C14 lipophilic chain. | Reactivity is comparable to other long-chain primary alkyl bromides. |
| Other Long-Chain ω-Bromoalcohols (C10-C18) | Nucleophilic Substitution | Versatile for tuning the lipophilicity of the target molecule. | The specific chain length is chosen based on the desired biological activity. |
Experimental Protocol
Protocol 4: General Procedure for Etherification
This protocol describes a general method for the synthesis of an ether from this compound and an alcohol or phenol, a common reaction in the synthesis of bioactive molecules.
Materials:
-
This compound
-
Alcohol or phenol
-
A strong base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Solvents for extraction and purification
Procedure:
-
Deprotonation:
-
Dissolve the alcohol or phenol in the anhydrous solvent under an inert atmosphere.
-
Add a slight molar excess of the strong base portion-wise at 0°C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.
-
-
Alkylation:
-
Add this compound to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Relationship in Synthesis Design
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. Muscalure, the sex attractant of the common housefly, is cis-tric... | Study Prep in Pearson+ [pearson.com]
- 8. Synthesis of NG-061 and its analogs, and their biological evaluation as an enhancer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
Safety Operating Guide
Proper Disposal of 14-Bromo-1-tetradecanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 14-Bromo-1-tetradecanol is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This long-chain halogenated organic compound presents several hazards that necessitate a structured and cautious disposal process. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Human Health Hazards : It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Environmental Hazards : This chemical is toxic to aquatic life and can have long-lasting adverse effects on the aquatic environment.
Due to these hazards, direct disposal into drains or regular trash is strictly prohibited. All waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | A fully buttoned laboratory coat. |
| Respiratory Protection | To be used in case of significant aerosol or dust generation, in accordance with your institution's safety protocols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service. The following protocol outlines the necessary steps for proper waste accumulation and preparation for pickup.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to ensure safety and proper disposal.
-
Designate a Halogenated Waste Stream : this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste.[2][3][4][5]
-
Avoid Mixing : Never mix halogenated waste with non-halogenated organic solvents, as this can significantly increase disposal costs and complexity.[2][4][5] Do not mix with other incompatible waste streams such as acids, bases, oxidizers, or heavy metals.[4][6]
Step 2: Waste Container Selection
Choose a container that is appropriate for accumulating chemical waste.
-
Material Compatibility : The container must be made of a material that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.[7]
-
Secure Closure : The container must have a tightly sealing screw cap to prevent leaks and evaporation.[2][3][6] Funnels should not be left in the opening.
-
Condition : Ensure the container is in good condition, free from cracks or leaks.
Step 3: Waste Container Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Tag : As soon as you begin accumulating waste in the container, affix your institution's official hazardous waste tag.[2]
-
Complete Information : Fill out the tag completely and legibly. This should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][8]
-
The approximate concentration or percentage of each component if it is a mixture.
-
The name and contact information of the principal investigator or laboratory supervisor.[8]
-
The laboratory room number and building.[8]
-
The date you first added waste to the container (accumulation start date).[8]
-
Step 4: Waste Storage in the Laboratory
Store the waste container safely while it is being filled.
-
Point of Generation : Store the waste container at or near the location where the waste is generated.[8]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6] This is especially important for liquid waste.
-
Ventilation : Store the container in a well-ventilated area, such as a designated satellite accumulation area or a fume hood.[2]
-
Keep Closed : Always keep the waste container securely closed, except when you are actively adding waste.[2][3][6]
Step 5: Arranging for Disposal
Once the container is nearly full (about 90% capacity to allow for expansion) or has reached your institution's storage time limit, arrange for its removal.
-
Request a Pickup : Follow your institution's procedure to request a hazardous waste pickup from the EHS department. This is often done through an online system.[2]
-
Do Not Transport : Do not transport the hazardous waste yourself across campus or to a central storage facility. This should only be done by trained EHS personnel.[9]
Spill Management and Empty Container Disposal
Spill Cleanup
In the event of a small spill, follow these steps if you are trained to do so:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbent material and the spilled substance using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
Disposal of Empty Containers
Containers that once held this compound must also be disposed of properly.
-
Triple Rinsing : For a container to be considered "empty" by regulatory standards, it must be triple-rinsed with a suitable solvent.[10]
-
Collect Rinsate : The first rinse, and often subsequent rinses, must be collected and disposed of as hazardous waste.[6] This rinsate should be added to your halogenated waste container.
-
Deface Label : Once the container is properly rinsed and dry, completely remove or deface the original manufacturer's label before disposing of it in the appropriate recycling or solid waste stream as per your institution's guidelines.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 14-Bromo-1-tetradecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 14-Bromo-1-tetradecanol, ensuring a secure laboratory environment. Adherence to these procedures is vital for minimizing exposure and mitigating potential risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. Impervious gloves are essential as alkyl bromides can remove oils from the skin. |
| Body Protection | A fully buttoned laboratory coat. | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Prevents inhalation of vapors that may cause respiratory tract irritation.[1] |
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, it is crucial to handle the substance with care to minimize exposure. The following table summarizes key physical and chemical properties.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₉BrO[1][2] |
| Molecular Weight | 293.28 g/mol [1][2] |
| Appearance | Solid |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the necessary steps from preparation to post-experiment cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards.
-
Put on all required personal protective equipment as detailed in Table 1.
-
Ensure a chemical fume hood is operational and prepare the workspace by lining it with absorbent pads.
-
-
Handling:
-
Weighing: Conduct all weighing operations within the fume hood to contain any airborne particles.
-
Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to transfer the solid. Avoid creating dust.
-
Reaction Setup: When setting up reactions, ensure all glassware is securely clamped and that any potential for splashes is minimized.
-
-
Cleanup:
-
Decontamination: Clean all glassware and surfaces that have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Personal Decontamination: After handling, remove gloves and lab coat promptly. Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it requires special disposal procedures.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[3]
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and weighing paper, should be collected in a separate, clearly labeled "Solid Halogenated Waste" container.
-
-
Storage:
-
All waste containers must be kept tightly sealed when not in use.
-
Store waste containers in a designated and well-ventilated satellite accumulation area, preferably within secondary containment to prevent spills.
-
-
Disposal:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Arrange for a pickup by the environmental health and safety department or a licensed hazardous waste disposal company.
-
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material (e.g., spill pads or sand) to contain and absorb the spill.[4]
-
Carefully collect the absorbed material and place it in the designated halogenated waste container.[4]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert a supervisor.
-
If the substance is volatile or creates dust, evacuate the entire lab and prevent re-entry.
-
Contact your institution's emergency response team or environmental health and safety office for assistance with cleanup.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
